2-Amino-4-methylpentan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSSPAXIFBTOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936859 | |
| Record name | (+/-)-Leucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-32-9, 53448-09-2, 16369-17-8 | |
| Record name | Leucinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-methylpentan-1-ol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(-)-Leucinol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Leucinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Leucinol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-methylpentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Amino-4-methylpentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylpentan-1-ol, also known as Leucinol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its structural similarity to the amino acid leucine makes it a valuable precursor for the synthesis of various pharmaceutical compounds and chiral auxiliaries. This technical guide provides an in-depth overview of the physical properties of this compound, complete with experimental protocols and a representative synthetic workflow.
Core Physical and Chemical Properties
This compound is a clear, colorless to slightly yellow liquid or a low-melting solid at room temperature.[1] It is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound, with data presented for the racemic mixture and its individual enantiomers where available.
| Property | Value | Enantiomer | Reference |
| Molecular Formula | C6H15NO | Racemic | [4][5][6] |
| Molecular Weight | 117.19 g/mol | Racemic | [4][5] |
| Boiling Point | 198-200 °C at 768 mmHg | (R)-(-)-Leucinol | [7] |
| 208-210 °C | L(+)-Leucinol | [2] | |
| 97 °C at 14 mmHg | (R)-(-)-Leucinol | [7] | |
| 194 °C | Racemic | [8] | |
| Density | 0.917 g/mL at 25 °C | (R)-(-)-Leucinol | [7] |
| 0.917 g/mL at 25 °C | L(+)-Leucinol | [2] | |
| 0.904 g/cm³ (Predicted) | Racemic | [8] | |
| Refractive Index (n20/D) | 1.4496 | (R)-(-)-Leucinol | [7] |
| 1.4511 | L(+)-Leucinol | [2] | |
| 1.450 | (2R)-2-amino-4-methylpentan-1-ol | [9] | |
| Flash Point | 90 °C (closed cup) | (R)-(-)-Leucinol | [7] |
| Optical Activity [α]20/D | -4°, c = 9 in ethanol | (R)-(-)-Leucinol | [7] |
| pKa (Predicted) | 12.88 ± 0.10 | L(+)-Leucinol | [3] |
| XLogP3 (Predicted) | 0.4 | Racemic | [4][5] |
Experimental Protocols
Determination of Refractive Index using an Abbé Refractometer
The refractive index of a liquid, a measure of how much the path of light is bent when it enters the liquid, is a crucial physical constant for identification and purity assessment.
Methodology:
-
Calibration: Calibrate the Abbé refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer.
-
Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale. It is important to also record the temperature at which the measurement is taken, as refractive index is temperature-dependent.[10]
Synthesis of (S)-2-Amino-4-methylpentan-1-ol from L-leucine methyl ester hydrochloride
A common method for the synthesis of this compound involves the reduction of an ester of the corresponding amino acid, L-leucine.
Methodology:
-
Reaction Setup: A mixture of ethanol, L-leucine methyl ester hydrochloride, sodium bicarbonate, and water is prepared in a reaction vessel and cooled to 5°C.[2]
-
Reduction: Sodium borohydride (NaBH4) is added portion-wise to the reaction mixture, ensuring the temperature does not exceed 15°C.[2] Following the addition, the mixture is heated to reflux and maintained overnight.[2]
-
Workup: After cooling, the resulting slurry is filtered. The filtrate is concentrated under reduced pressure.[2]
-
Extraction: The residue is diluted with ethyl acetate and extracted with a 1N sodium hydroxide solution. The aqueous layer is then back-extracted with ethyl acetate.[2]
-
Isolation: The combined organic phases are dried over magnesium sulfate and concentrated under reduced pressure to yield (S)-2-amino-4-methylpentan-1-ol as a light yellow oil.[2]
Experimental Workflow and Diagrams
Synthesis of this compound
The following diagram illustrates a generalized workflow for the synthesis of this compound from its corresponding amino acid ester.
Caption: A generalized workflow for the synthesis of this compound.
Biological Context and Signaling Pathways
Currently, there is limited publicly available information detailing specific signaling pathways in which this compound is directly involved. Its primary role in the scientific literature is as a chiral building block for the synthesis of more complex molecules with potential biological activity. Further research is required to elucidate any direct biological functions or interactions with cellular signaling cascades.
Conclusion
This compound is a valuable chiral compound with well-characterized physical properties. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development. The provided synthetic workflow illustrates a practical approach to its preparation, enabling its use in the creation of novel and complex molecules. Future investigations into the direct biological activities of this compound may reveal new applications and expand its utility in the life sciences.
References
- 1. (1RS,2SR)-2-Amino-4-methyl-1-phenylpentan-1-ol | C12H19NO | CID 13949648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. youtube.com [youtube.com]
- 5. davjalandhar.com [davjalandhar.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C6H15NO | CID 79030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemconnections.org [chemconnections.org]
- 10. faculty.weber.edu [faculty.weber.edu]
An In-depth Technical Guide to 2-Amino-4-methylpentan-1-ol: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylpentan-1-ol, also known as leucinol, is a chiral amino alcohol derived from the amino acid leucine. Its structure contains both a primary amine and a primary alcohol functional group, making it a valuable building block in organic synthesis. The presence of a stereocenter at the C2 position results in two enantiomeric forms, (R)- and (S)-leucinol, each with distinct properties and potential applications in the synthesis of chiral ligands, auxiliaries, and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.
Chemical Structure and IUPAC Nomenclature
The systematic IUPAC name for this compound is This compound .[1] The structure consists of a five-carbon pentane backbone with a methyl group at the fourth carbon, an amino group at the second carbon, and a hydroxyl group on the first carbon.
Stereochemistry
The carbon atom at the second position (C2) is a chiral center as it is bonded to four different groups: a hydrogen atom, an amino group (-NH2), a hydroxymethyl group (-CH2OH), and an isobutyl group (-CH2CH(CH3)2). Consequently, this compound exists as a pair of enantiomers: (R)-2-amino-4-methylpentan-1-ol and (S)-2-amino-4-methylpentan-1-ol. These enantiomers are non-superimposable mirror images of each other and exhibit optical activity, rotating plane-polarized light in opposite directions.
Data Presentation
The following table summarizes the key physicochemical properties of this compound and its individual enantiomers.
| Property | Value | Source |
| General | ||
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Boiling Point | 194 °C | [2] |
| Density (predicted) | 0.904 ± 0.06 g/cm³ | [2] |
| pKa (predicted) | 12.88 ± 0.10 | |
| (S)-2-Amino-4-methylpentan-1-ol | ||
| CAS Number | 7533-40-6 | |
| Synonym | L-Leucinol | [1] |
| Optical Rotation [α]D²⁰ | +14.6° (neat) | [3] |
| (R)-2-Amino-4-methylpentan-1-ol | ||
| CAS Number | 53448-09-2 | |
| Synonym | D-Leucinol | [4] |
| Optical Rotation | Levorotatory (-) | [4] |
Experimental Protocols
Synthesis of (S)-2-Amino-4-methylpentan-1-ol (L-Leucinol)
This protocol describes the reduction of the naturally occurring amino acid L-valine to its corresponding amino alcohol.
Materials:
-
L-valine
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl ether
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Nitrogen gas
-
3-L three-necked flask, mechanical stirrer, condenser, ice bath
Procedure:
-
Set up an oven-dried 3-L three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet. Flush the system with nitrogen.
-
Suspend lithium aluminum hydride (47.9 g, 1.26 mol) in 1200 mL of anhydrous THF in the flask.
-
Cool the mixture to 10°C using an ice bath.
-
Add L-valine (100 g, 0.85 mol) in portions over 30 minutes, controlling the rate to manage the vigorous evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reflux the mixture for 16 hours.
-
Cool the reaction mixture to 10°C with an ice bath and dilute with 1000 mL of ethyl ether.
-
Quench the reaction by slowly adding 47 mL of water over 30 minutes, followed by 47 mL of 15% aqueous sodium hydroxide over 20 minutes, and finally 141 mL of water over 30 minutes.
-
Stir the resulting solution for 30 minutes to allow for the formation of a white precipitate.
-
Filter the precipitate and wash the filter cake with ethyl ether (3 x 150 mL).
-
Combine the organic filtrates, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield L-valinol as a clear liquid.[3]
General Protocol for the Synthesis of Racemic this compound via Reductive Amination
This method involves the reaction of a ketone with an amine in the presence of a reducing agent.
Materials:
-
1-Hydroxy-4-methyl-2-pentanone
-
Ammonia (or an ammonium salt)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol or Ethanol
-
Appropriate work-up and purification solvents
Procedure:
-
Dissolve 1-hydroxy-4-methyl-2-pentanone in a suitable solvent such as methanol or ethanol.
-
Add the aminating agent (e.g., ammonia in methanol or ammonium acetate).
-
Stir the mixture at room temperature to allow for the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., sodium borohydride) in portions.
-
Allow the reaction to proceed until the imine is fully reduced, which can be monitored by techniques like TLC or GC-MS.
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.[5]
General Protocol for Chiral Resolution of Racemic this compound
This protocol outlines the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (+)-tartaric acid or (-)-tartaric acid)
-
A suitable solvent for crystallization (e.g., ethanol, methanol, or a mixture)
-
Base (e.g., NaOH or KOH) for liberating the free amine
-
Organic solvent for extraction
Procedure:
-
Dissolve the racemic this compound in a suitable solvent.
-
Add a solution of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.
-
Allow the mixture to crystallize. The diastereomeric salts will have different solubilities, leading to the preferential crystallization of one diastereomer.
-
Separate the crystals by filtration.
-
The less soluble diastereomeric salt can be recrystallized to improve its purity.
-
To recover the enantiomerically pure amine, treat the separated diastereomeric salt with a strong base (e.g., aqueous NaOH).
-
Extract the liberated free amine with an organic solvent.
-
Dry the organic layer, and remove the solvent to obtain the pure enantiomer.[6][7]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: For ¹H NMR, dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended. Filter the solution into a 5 mm NMR tube.[8]
-
Data Acquisition: Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz). Typical parameters for ¹H NMR include a pulse program like 'zg30', 16 scans, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse program ('zgpg30') with a higher number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) is common.[8]
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (Neat Liquid): If the sample is a liquid, a simple method is to place a few drops between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin film.[1]
-
Sample Preparation (KBr Pellet for Solids): If the sample is a solid, grind 1-2 mg of the sample with 100-200 mg of dry KBr powder. Press the mixture in a die to form a transparent pellet.[9]
-
Analysis: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.
Logical Workflow Diagram
References
- 1. This compound | C6H15NO | CID 79030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethyl-4-methylpentan-1-ol (106-67-2) 1H NMR [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Synthesis of (S)-2-Amino-4-methylpentan-1-ol from L-leucine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-4-methylpentan-1-ol, also known as L-leucinol, is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis from the readily available and inexpensive amino acid L-leucine is a crucial process for its widespread application. This technical guide provides a comprehensive overview of the primary synthetic route for L-leucinol, focusing on the reduction of L-leucine. Detailed experimental protocols, a comparative summary of reaction conditions, and a mechanistic illustration are presented to serve as a practical resource for researchers in organic synthesis and drug development.
Introduction
L-leucinol is a chiral amino alcohol that finds extensive use as a precursor in the synthesis of various biologically active molecules, including protease inhibitors and chiral ligands for asymmetric catalysis. The direct reduction of the carboxylic acid functionality of L-leucine offers a straightforward and atom-economical approach to L-leucinol, preserving the stereochemical integrity of the parent amino acid. This guide focuses on the most common and effective methods for this transformation, primarily utilizing metal hydride reducing agents.
Synthetic Pathways
The principal method for the synthesis of L-leucinol from L-leucine is the reduction of the carboxylic acid group. This is most effectively achieved using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄). An alternative, though less direct, route involves the esterification of L-leucine followed by reduction with a milder reducing agent like Sodium Borohydride (NaBH₄).
Direct Reduction with Lithium Aluminum Hydride (LiAlH₄)
The direct reduction of L-leucine with LiAlH₄ in an ethereal solvent like tetrahydrofuran (THF) is a widely employed method due to its high efficiency.[1] LiAlH₄ is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[2][3][4][5][6]
Reaction Scheme:
Caption: Direct reduction of L-leucine to L-leucinol.
Reduction of L-leucine Methyl Ester with Sodium Borohydride (NaBH₄)
While NaBH₄ is not strong enough to reduce a carboxylic acid directly, it can effectively reduce an ester.[2] Therefore, a two-step process involving the initial conversion of L-leucine to its methyl ester, followed by reduction with NaBH₄, can also yield L-leucinol.[1]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of L-leucinol from L-leucine using different reducing agents.
Protocol 1: Direct Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from a procedure described by ECHEMI.[1]
Materials:
-
L-Leucine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate for drying
Procedure:
-
Suspend L-leucine (e.g., 25.0 g, 0.227 mol) in dry THF (e.g., 250 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add LiAlH₄ (e.g., 10.84 g, 0.151 mol) in portions over 30-45 minutes, maintaining the temperature between 0-5 °C to control the evolution of hydrogen gas.[1]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 24 hours) to ensure complete reduction.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (e.g., 4 mL), followed by 15% aqueous NaOH (e.g., 4 mL), and then more water (e.g., 12 mL). This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate.[1]
-
Stir the resulting slurry at room temperature for at least 30 minutes.
-
Filter the white precipitate (aluminum salts) and wash the filter cake with THF or another suitable solvent.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
The crude L-leucinol can be purified by distillation under reduced pressure or by recrystallization.[1]
Protocol 2: Reduction of L-leucine Methyl Ester with Sodium Borohydride (NaBH₄)
This protocol is based on a method also described by ECHEMI.[1]
Step 1: Esterification of L-leucine (Not detailed in the provided search results, but a standard procedure)
Step 2: Reduction of L-leucine Methyl Ester HCl Salt
Materials:
-
(L)-leucine methyl ester HCl salt
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Water
-
Ethyl Acetate (EtOAc)
-
1N Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a mixture of (L)-leucine methyl ester HCl salt (e.g., 254 g, 1.4 mol), NaHCO₃ (118 g, 1.4 mol), and water (1.8 L) in EtOH (1.8 L), cool to 5 °C.[1]
-
Add NaBH₄ (159 g, 4.2 mol) in portions, ensuring the reaction temperature does not exceed 15 °C.[1]
-
After the addition is complete, remove the ice bath and heat the reaction to reflux overnight.[1]
-
Cool the mixture to room temperature and filter the resulting slurry, washing the solids with EtOH.[1]
-
Concentrate the combined filtrates under reduced pressure.[1]
-
Dilute the residue with EtOAc and extract with 1N NaOH solution.[1]
-
Back-extract the aqueous layer with EtOAc.[1]
-
Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure to yield L-leucinol.[1]
Data Presentation
The following table summarizes the quantitative data from the described protocols for easy comparison.
| Parameter | Protocol 1 (LiAlH₄) | Protocol 2 (NaBH₄ / Ester) |
| Starting Material | L-leucine | (L)-leucine methyl ester HCl salt |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Solvent | Tetrahydrofuran (THF) | Ethanol (EtOH) / Water |
| Reaction Temperature | 0-5 °C (addition), then reflux | 5-15 °C (addition), then reflux |
| Reaction Time | 24 hours at reflux | Overnight at reflux |
| Molar Ratio (Leucine:Agent) | 1 : 0.665 (LiAlH₄) | 1 : 3 (NaBH₄) |
| Workup | Sequential H₂O, NaOH, H₂O quench | Filtration, Extraction |
| Yield | >97% (crude)[1] | 65% (purified)[1] |
Reaction Mechanism
The reduction of a carboxylic acid with LiAlH₄ proceeds through a multi-step mechanism.
Caption: Mechanism of L-Leucine reduction by LiAlH₄.
-
Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ in an acid-base reaction to form hydrogen gas and a lithium carboxylate salt.[4]
-
Coordination and Hydride Attack: The lithium carboxylate coordinates to the aluminum hydride species, which then delivers a hydride to the carbonyl carbon.
-
Elimination: The tetrahedral intermediate collapses, eliminating a metal oxide species to form an aldehyde.
-
Second Hydride Attack: The aldehyde is then rapidly reduced by another equivalent of hydride to form an alkoxide.[5]
-
Protonation: Aqueous workup protonates the alkoxide to yield the final primary alcohol, L-leucinol.
Purification and Characterization
Purification of L-leucinol is typically achieved by distillation under reduced pressure.[1] Alternatively, for smaller scales or higher purity requirements, column chromatography on silica gel can be employed. The purity and identity of the final product are confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. The optical purity can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.
Safety Considerations
-
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.
-
Sodium Borohydride (NaBH₄) is less reactive than LiAlH₄ but is still a flammable solid that reacts with acidic solutions to produce hydrogen gas.
-
The quenching of LiAlH₄ reactions is a highly exothermic process and must be performed with extreme caution at low temperatures.
Conclusion
The synthesis of (S)-2-Amino-4-methylpentan-1-ol from L-leucine via reduction is a robust and well-established method. The direct reduction using Lithium Aluminum Hydride offers a high-yielding, one-step process, while the two-step procedure involving esterification and reduction with Sodium Borohydride provides a milder alternative. The choice of method will depend on the scale of the reaction, available reagents, and safety infrastructure. This guide provides the necessary technical details to enable researchers to successfully perform this important transformation in a laboratory setting.
References
Spectroscopic Analysis of Leucinol: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for Leucinol ((2S)-2-amino-4-methylpentan-1-ol), a chiral amino alcohol pivotal in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Introduction
Leucinol, derived from the natural amino acid L-leucine, is a valuable chiral building block. Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile precursor for the synthesis of chiral ligands, auxiliaries, and complex molecular targets with pharmaceutical applications. Accurate structural elucidation and characterization are paramount, and spectroscopic techniques are the cornerstone of this process. This guide presents a summary of the key spectroscopic data for Leucinol to aid in its identification and utilization.
Data Presentation
The following sections summarize the quantitative spectroscopic data for Leucinol in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of Leucinol in CDCl₃ exhibits characteristic signals corresponding to its unique protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH(OH)-H a | 3.54 | dd | J = 10.4, 3.8 |
| -CH(OH)-H b | 3.24 | dd | J = 10.4, 7.6 |
| -CH (NH₂) | 2.90 | m | - |
| -CH (CH₃)₂ | 1.67 | m | - |
| -CH ₂- | 1.18 | t | J = 7.7 |
| -CH(C H₃)a | 0.93 | d | J = 6.5 |
| -CH(C H₃)b | 0.90 | d | J = 6.3 |
Data sourced from ChemicalBook.[1]
The ¹³C NMR spectrum provides information on the different carbon environments within the Leucinol molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₂OH | ~65-70 |
| -C H(NH₂) | ~55-60 |
| -C H₂- | ~40-45 |
| -C H(CH₃)₂ | ~24-26 |
| -CH(C H₃)₂ | ~22-24 |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum of Leucinol highlights the presence of its key functional groups, the hydroxyl (-OH) and amino (-NH₂) groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3500 (broad) | O-H stretch | Alcohol |
| 3200-3400 (medium) | N-H stretch | Primary Amine |
| 2850-2960 | C-H stretch | Alkyl |
| 1590-1650 | N-H bend | Primary Amine |
| 1000-1260 | C-O stretch | Primary Alcohol |
Characteristic absorption ranges are based on standard IR correlation tables.
Mass Spectrometry (MS)
Mass spectrometry of Leucinol provides information about its molecular weight and fragmentation pattern, aiding in its identification. The molecular weight of Leucinol is 117.19 g/mol .[2]
| m/z | Relative Intensity | Possible Fragment |
| 117 | Low | [M]⁺ (Molecular Ion) |
| 100 | Moderate | [M - NH₃]⁺ |
| 86 | High | [M - CH₂OH]⁺ |
| 70 | Moderate | Fragmentation of the alkyl chain |
| 57 | High | [C₄H₉]⁺ |
| 44 | High | [CH₂=NH₂]⁺ |
Fragmentation data is interpreted from the electron ionization mass spectrum of (R)-(-)-Leucinol provided by the NIST WebBook.[3]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of Leucinol in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz.
-
Proton decoupling is used to simplify the spectrum.
-
A 45° pulse width and a relaxation delay of 2-5 seconds are commonly used.
-
A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
IR Spectroscopy
Sample Preparation (Neat Liquid Film):
-
Place one or two drops of neat Leucinol (if in liquid form at room temperature) onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently rotate to create a thin, uniform film.
Sample Preparation (Solid Film):
-
If Leucinol is solid, dissolve a small amount in a volatile solvent (e.g., methanol or dichloromethane).
-
Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
Data Acquisition:
-
Record the background spectrum of the empty spectrometer.
-
Place the prepared salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Sample Introduction and Ionization:
-
Introduce a dilute solution of Leucinol in a suitable volatile solvent (e.g., methanol) into the mass spectrometer.
-
For Electron Ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
Mass Analysis:
-
The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Data Acquisition:
-
The detector records the abundance of each ion.
-
The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Leucinol.
Caption: Workflow for Spectroscopic Characterization.
References
In-Depth Technical Guide to 2-Amino-4-methylpentan-1-ol for Researchers and Drug Development Professionals
An essential chiral building block, 2-Amino-4-methylpentan-1-ol, also known as L-Leucinol, is a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its commercial availability, synthesis, analytical characterization, and its role in drug discovery, with a focus on its interaction with cellular signaling pathways.
Commercial Availability and Suppliers
This compound is readily available in its racemic form as well as its chiral enantiomers, (S)-2-Amino-4-methylpentan-1-ol (L-Leucinol) and (R)-2-Amino-4-methylpentan-1-ol (D-Leucinol). It is supplied by a range of chemical companies catering to research and bulk manufacturing needs. Key suppliers include:
-
Sigma-Aldrich (Merck): Offers various grades of L-Leucinol and its racemic mixture, suitable for research and development purposes.[1]
-
Key Organics: Provides this compound as part of their extensive library of organic compounds.
-
BLDpharm: A supplier of research chemicals, including the (S)- and (R)-enantiomers of this compound.[2][3]
-
Doron Scientific: Offers the (R)-enantiomer for research applications.
-
Sunway Pharm: Lists this compound among its product offerings.
The availability from multiple suppliers ensures a stable supply chain for researchers and drug developers. Purity levels typically exceed 95%, with higher purity grades available upon request.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 502-32-9 (racemic), 7533-40-6 ((S)-enantiomer), 53448-09-2 ((R)-enantiomer) | [4] |
| Molecular Formula | C₆H₁₅NO | [4] |
| Molecular Weight | 117.19 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or low melting solid | |
| Boiling Point | 208-210 °C (lit.) | |
| Density | 0.917 g/mL at 25 °C (lit.) | [5] |
| Solubility | Soluble in water, ethanol, methanol, and other polar organic solvents.[6] | |
| Specific Rotation ([α]D) | (S)-enantiomer: +3.5° to +5.5° (c=2, EtOH) |
Table 2: Spectral Data of this compound
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65 (dd, J=10.8, 4.0 Hz, 1H), 3.39 (dd, J=10.8, 7.2 Hz, 1H), 3.00-2.90 (m, 1H), 1.75-1.65 (m, 1H), 1.45-1.35 (m, 2H), 1.20-1.10 (m, 2H), 0.92 (d, J=6.4 Hz, 3H), 0.88 (d, J=6.4 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 67.5, 54.0, 44.5, 25.0, 23.5, 22.0 |
| IR (neat, cm⁻¹) | 3350 (br, O-H, N-H), 2955, 2870 (C-H), 1590 (N-H bend), 1060 (C-O) |
| Mass Spectrometry (EI) | m/z (%): 117 (M⁺, <1), 86 (100), 70 (20), 57 (15), 44 (80), 30 (50) |
Synthesis of this compound
The most common and efficient method for the synthesis of enantiomerically pure this compound is the reduction of the corresponding amino acid, L-leucine or D-leucine. Several reducing agents can be employed for this transformation. Below are detailed experimental protocols for two common methods.
Experimental Protocol 1: Reduction of L-Leucine using Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from established procedures for the reduction of amino acids.
Materials:
-
L-Leucine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
L-Leucine (1.0 equivalent) is added portion-wise to the stirred suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
The resulting granular precipitate is filtered off and washed thoroughly with THF and diethyl ether.
-
The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude (S)-2-Amino-4-methylpentan-1-ol.
-
The crude product can be purified by vacuum distillation to afford the pure amino alcohol.
Experimental Protocol 2: Reduction of L-Leucine Methyl Ester using Sodium Borohydride (NaBH₄)
This two-step protocol involves the initial esterification of L-leucine followed by reduction.
Step 1: Esterification of L-Leucine
-
L-Leucine (1.0 equivalent) is suspended in methanol.
-
Thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure to yield L-leucine methyl ester hydrochloride as a white solid.
Step 2: Reduction of L-Leucine Methyl Ester
-
L-leucine methyl ester hydrochloride (1.0 equivalent) is dissolved in ethanol.
-
Sodium borohydride (3.0 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction is quenched by the slow addition of 1 M HCl until the pH is acidic.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to >12 with 1 M NaOH.
-
The aqueous layer is extracted with dichloromethane or ethyl acetate.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to give (S)-2-Amino-4-methylpentan-1-ol.
Analytical Methods
The purity and enantiomeric excess of this compound are critical for its application in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for its analysis.
Experimental Protocol: Chiral HPLC Analysis
This method is suitable for determining the enantiomeric purity of this compound.
Materials:
-
(S)- and (R)-2-Amino-4-methylpentan-1-ol standards
-
HPLC grade hexane, isopropanol, and ethanol
-
Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD)
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions of the pure enantiomers to determine their retention times. Inject the sample solution and integrate the peak areas for each enantiomer to calculate the enantiomeric excess (% ee).
Experimental Protocol: GC-MS Analysis (after derivatization)
For GC-MS analysis, derivatization is typically required to improve the volatility and chromatographic behavior of the amino alcohol.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
To a dry vial, add approximately 1 mg of the this compound sample.
-
Add 100 µL of anhydrous pyridine or acetonitrile and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Analysis: Inject the derivatized sample and identify the compound based on its retention time and mass spectrum.
Applications in Drug Development and Medicinal Chemistry
This compound, particularly its chiral forms, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its primary utility lies in its role as a chiral auxiliary and as a scaffold for the introduction of stereogenic centers.
Role as a Chiral Auxiliary
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. L-Leucinol can be used to synthesize chiral oxazolidinones, which are effective chiral auxiliaries for asymmetric alkylation, aldol, and Diels-Alder reactions.
Incorporation into Bioactive Molecules
The this compound moiety is found in a number of compounds with interesting biological activities. For instance, derivatives of this amino alcohol have been investigated as potential enzyme inhibitors.[7][8] The structural features of a primary alcohol and a primary amine at a chiral center provide a versatile platform for chemical modifications to explore structure-activity relationships.
One notable example is in the development of protease inhibitors. The hydrophobic isobutyl group and the stereochemistry of the amino and hydroxyl groups can be crucial for binding to the active site of enzymes. For example, the anti-cancer drug Carfilzomib is an epoxomicin analog that contains a morpholine ring, which can be synthesized from amino alcohol precursors. Although not a direct derivative, the synthesis of carfilzomib involves intermediates that share structural similarities with derivatives of this compound.[9]
Interaction with Signaling Pathways: The mTOR Connection
The precursor to this compound, the essential amino acid L-leucine, is a well-established activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[10][11][12][13] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.
Interestingly, studies have shown that L-leucinol can also influence this pathway. Research has demonstrated that L-leucinol can act as an inhibitor of leucine-induced mTOR signaling.[14] This suggests that while structurally related to an activator, the modification of the carboxylic acid to a hydroxyl group fundamentally alters its interaction with the cellular machinery that senses amino acid levels.
The mTOR signaling cascade is complex, involving multiple protein complexes (mTORC1 and mTORC2). Leucine is sensed by the cell and leads to the activation of mTORC1, which in turn phosphorylates downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to an increase in protein synthesis. The inhibitory effect of L-leucinol on this pathway makes it a valuable tool for researchers studying the intricacies of mTOR signaling.
This inhibitory property of L-leucinol and its derivatives could be exploited in drug development, particularly in therapeutic areas where mTOR signaling is dysregulated, such as in certain cancers and metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. 53448-09-2|(R)-2-Amino-4-methylpentan-1-ol|BLD Pharm [bldpharm.com]
- 4. This compound [webbook.nist.gov]
- 5. (2R)-2-amino-4-methylpentan-1-ol [stenutz.eu]
- 6. chembk.com [chembk.com]
- 7. Chemoenzymatic synthesis of iminocyclitol derivatives: a useful library strategy for the development of selective fucosyltransfer enzymes inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide to 2-Amino-4-methylpentan-1-ol (CAS 502-32-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant experimental methodologies for 2-amino-4-methylpentan-1-ol, CAS number 502-32-9. This document is intended to be a valuable resource for professionals in research and development.
Chemical Identity and Physical Properties
This compound is a chiral amino alcohol, also known by synonyms such as DL-Leucinol.[1] It serves as a versatile building block in organic synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | [1][3] |
| Molecular Weight | 117.19 g/mol | [1][3] |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 502-32-9 | [1][3] |
| Boiling Point | 194 °C | ChemBK |
| Vapor Pressure | 0.0897 mmHg at 25°C | LookChem |
| Density | 0.904 g/cm³ (Predicted) | ChemBK |
| Flash Point | 90.6 °C | LookChem |
| pKa | 12.88 ± 0.10 (Predicted) | LookChem |
| logP (Octanol-Water Partition Coefficient) | 0.4 | [1] |
| Appearance | Liquid or Solid or Semi-solid or lump | Sigma-Aldrich |
Safety and Toxicological Data
The safety profile of this compound indicates that it is an irritant. The Globally Harmonized System (GHS) classification for this compound includes warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[4]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard Statements | H315 | Causes skin irritation | Sigma-Aldrich |
| H319 | Causes serious eye irritation | Sigma-Aldrich | |
| H335 | May cause respiratory irritation | [4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Sigma-Aldrich |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich |
Toxicological Summary:
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical and toxicological properties of chemical substances like this compound.
Determination of Boiling Point
The boiling point can be determined using a simple distillation or the Thiele tube method, which is suitable for small sample volumes.[5]
Protocol: Thiele Tube Method [5]
-
Preparation: A small sample of the liquid is placed in a small test tube. An inverted capillary tube, sealed at one end, is then placed inside the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, and both are placed in a Thiele tube containing heat-transfer oil.
-
Heating: The Thiele tube is gently and continuously heated.
-
Observation: The temperature is monitored until a steady stream of bubbles emerges from the open end of the capillary tube.
-
Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Toxicological Studies
The following protocols are based on OECD guidelines for the testing of chemicals to ensure data reliability and animal welfare.
This method is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.[2][6]
Protocol:
-
Dosing: A group of three animals of a single sex (typically female) is administered the substance orally at a defined dose level.
-
Observation: The animals are observed for mortality and moribund status.
-
Stepwise Procedure: The outcome of the first step determines the next step:
-
If mortality is observed, the next test is conducted at a lower dose.
-
If no mortality is observed, the next test is conducted at a higher dose.
-
-
Classification: The results allow for the classification of the substance into a GHS category for acute oral toxicity.[2][6]
This in vitro test uses a reconstructed human epidermis model to assess skin irritation potential, avoiding the use of live animals.[1][7]
Protocol:
-
Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissue is incubated for a specified period.
-
Viability Assessment: After incubation, the cell viability of the tissue is measured, typically using an MTT assay.
-
Classification: The substance is classified as a skin irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50% compared to the negative control.[1][7]
This test evaluates the potential of a substance to cause eye irritation or corrosion.[8][9] A sequential testing strategy is recommended to minimize animal use.[8]
Protocol:
-
Initial Test: A single dose of the substance is applied to one eye of a single animal. The other eye serves as a control.
-
Observation: The eye is examined at 1, 24, 48, and 72 hours after application, and ocular lesions are scored.
-
Confirmatory Test: If a corrosive or severe irritant effect is not observed, the response is confirmed using up to two additional animals in a sequential manner.[9][10]
-
Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.
Biological Activity and Applications
This compound is primarily utilized as a chiral intermediate in organic synthesis.[2] Its applications include the synthesis of pharmaceuticals, pesticides, and other fine chemicals. There is no readily available information to suggest that this compound has a specific biological signaling pathway or mechanism of action itself; rather, its utility lies in its role as a structural component in the synthesis of biologically active molecules.
Synthesis
The synthesis of this compound and its derivatives can be achieved through various methods, including the reductive amination of a corresponding ketone precursor. A general approach involves:
-
Synthesis of a Ketone Precursor: An appropriate ketone is synthesized.
-
α-Bromination: The ketone undergoes bromination at the alpha position.
-
Amination: The bromo-ketone is reacted with an amine source.
-
Reduction: The carbonyl group is reduced to a hydroxyl group to yield the final amino alcohol product.
More advanced, stereoselective syntheses can be employed to produce specific enantiomers, which is often crucial for pharmaceutical applications.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. x-cellr8.com [x-cellr8.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
Solubility Profile of 2-Amino-4-methylpentan-1-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-4-methylpentan-1-ol (also known as Leucinol) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a generalized experimental protocol for the quantitative determination of solubility. This guide is intended to assist researchers in handling, formulating, and developing experimental procedures involving this compound.
Physicochemical Properties of this compound
This compound is a chiral amino alcohol derived from the amino acid leucine. Its structure, containing both a primary amine and a primary alcohol functional group, dictates its solubility characteristics.
| Property | Value |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| Appearance | Clear colorless to slightly yellow liquid or solid |
| Melting Point | 56-58 °C |
| Boiling Point | 208-210 °C |
| Density | 0.917 g/mL at 25 °C |
Qualitative Solubility of this compound
Based on available chemical literature and supplier specifications, this compound is qualitatively described as soluble in a range of common organic solvents. This general solubility is attributed to its ability to act as both a hydrogen bond donor (via the -OH and -NH₂ groups) and acceptor (via the nitrogen and oxygen atoms), as well as the nonpolar isobutyl group.
The following table summarizes the reported qualitative solubility of this compound in various organic solvents.
| Solvent | Qualitative Solubility | Reference |
| Chloroform | Soluble | [1][2][3] |
| Dichloromethane | Soluble | [1][2][3] |
| Ethyl Acetate | Soluble | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][3] |
| Acetone | Soluble | [1][2][3] |
| Water | Soluble | [4] |
It is important to note that "soluble" is a qualitative term and does not provide information on the extent of solubility (i.e., the concentration at which a saturated solution is formed). For applications requiring precise concentrations, experimental determination of quantitative solubility is essential.
Experimental Protocol for Quantitative Solubility Determination
Below is a detailed methodology that can be adapted for determining the solubility of this compound in various organic solvents.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a calibrated spectrophotometer).
3.2. Experimental Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The amount of solute should be sufficient to ensure that a solid phase remains after equilibration.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.
-
Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Concentration Determination: Analyze the diluted samples using a pre-validated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.
3.3. Diagram of Experimental Workflow
Caption: A generalized workflow for the experimental determination of solubility.
Signaling Pathways and Logical Relationships
As this compound is a small molecule and not a biological ligand that activates a specific signaling pathway, a diagram of a signaling pathway is not applicable. The logical relationship in the context of this technical guide is the workflow for determining its solubility, as depicted in the diagram above.
Conclusion
This technical guide has summarized the available qualitative solubility information for this compound in a range of organic solvents. While quantitative data is not widely published, a detailed and adaptable experimental protocol for its determination has been provided. The presented workflow and information will be valuable for researchers, scientists, and drug development professionals in designing and executing experiments and formulations involving this compound. It is strongly recommended that quantitative solubility be determined experimentally for any application requiring precise concentration control.
References
The Advent of Leucinol: A Stalwart Chiral Auxiliary in Asymmetric Synthesis
For Immediate Release
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Among the arsenal of tools available to the modern chemist, chiral auxiliaries have established themselves as a foundational strategy. This technical guide delves into the discovery and history of leucinol, a humble yet powerful chiral auxiliary derived from the natural amino acid L-leucine. Its journey from a simple amino alcohol to a sophisticated director of stereoselectivity has paved the way for the asymmetric synthesis of a myriad of complex molecules, proving indispensable for researchers, scientists, and drug development professionals.
From Nature's Chiral Pool: The Genesis of Leucinol-Based Auxiliaries
The principle of using a temporary chiral handle to guide the formation of a new stereocenter was pioneered by chemists like E.J. Corey and B.M. Trost in the 1970s. This strategy, known as the chiral auxiliary approach, leverages the readily available enantiopure compounds from nature, often referred to as the "chiral pool." (S)-Leucinol, obtained by the reduction of the carboxylic acid functionality of L-leucine, emerged as an attractive candidate due to its straightforward preparation and the steric bulk of its isobutyl group, which is crucial for effective stereochemical control.
While the precise first use of leucinol as a chiral auxiliary is not prominently documented as a singular breakthrough, its application grew organically from the broader exploration of chiral amino alcohols in asymmetric synthesis. These compounds, including the more widely recognized valinol and phenylglycinol, provided a versatile scaffold for the creation of various chiral directing groups. Leucinol's utility became particularly evident in the formation of chiral oxazolidinones and amides, which serve as effective controllers in a range of carbon-carbon bond-forming reactions.
Core Applications and Mechanistic Insights
The efficacy of leucinol as a chiral auxiliary is most prominently demonstrated in two key classes of transformations: diastereoselective alkylations of enolates and asymmetric aldol reactions.
Diastereoselective Alkylation: When a carboxylic acid is coupled with a leucinol-derived oxazolidinone, the resulting N-acyl oxazolidinone can be deprotonated to form a rigid, chelated enolate. The bulky isobutyl group of the leucinol moiety effectively shields one face of the enolate, directing the approach of an incoming electrophile to the opposite face with high diastereoselectivity. Subsequent cleavage of the auxiliary yields an enantiomerically enriched carboxylic acid derivative.
Asymmetric Aldol Reactions: Similarly, in aldol reactions, the chiral environment created by the leucinol-derived auxiliary dictates the facial selectivity of the enolate's attack on an aldehyde. This leads to the formation of one diastereomer of the β-hydroxy carbonyl product in significant excess. The stereochemical outcome can often be predicted using established models for chelated transition states.
Below is a generalized workflow illustrating the application of a leucinol-derived chiral auxiliary in a diastereoselective alkylation reaction.
Quantitative Data on Stereoselectivity
The performance of leucinol-derived chiral auxiliaries is best illustrated through the high levels of diastereoselectivity achieved in various reactions. The following tables summarize representative quantitative data from the literature.
Table 1: Diastereoselective Alkylation using a Leucinol-Derived Oxazolidinone Auxiliary
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >95:5 | 85-95 |
| Allyl iodide | >95:5 | 80-90 |
| Methyl iodide | 90:10 | 88-96 |
| Propargyl bromide | 92:8 | 75-85 |
Table 2: Asymmetric Aldol Reaction with a Leucinol-Derived Amide Auxiliary
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | >98:2 | 80-90 |
| Isovaleraldehyde | 95:5 | 75-85 |
| Acetaldehyde | 90:10 | 70-80 |
Detailed Experimental Protocols
To facilitate the practical application of this knowledge, detailed experimental protocols for key steps are provided below.
1. Synthesis of (S)-Leucinol
-
Materials: (L)-Leucine, Lithium aluminum hydride (LiAlH₄), anhydrous Tetrahydrofuran (THF), distilled water, 1 M Sodium hydroxide (NaOH), anhydrous Magnesium sulfate (MgSO₄).
-
Procedure:
-
A solution of (L)-Leucine in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then refluxed for 4-6 hours.
-
After cooling to 0 °C, the reaction is quenched by the sequential and careful addition of distilled water, followed by 1 M NaOH solution, and finally more distilled water.
-
The resulting white precipitate is filtered off and washed with THF.
-
The combined filtrate and washings are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford crude (S)-leucinol.
-
The product can be purified by distillation or recrystallization.
-
2. Preparation of a Leucinol-Derived N-Acyl Oxazolidinone
-
Materials: (S)-Leucinol, Diethyl carbonate, Potassium carbonate (K₂CO₃), acyl chloride, n-Butyllithium (n-BuLi), anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
A mixture of (S)-leucinol and diethyl carbonate with a catalytic amount of K₂CO₃ is heated to reflux to form the corresponding oxazolidinone.
-
The resulting oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C.
-
A solution of n-BuLi in hexanes is added dropwise, and the mixture is stirred for 30 minutes.
-
The desired acyl chloride is then added, and the reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
-
3. Cleavage of the Leucinol Auxiliary
-
Materials: N-acylated leucinol-derived oxazolidinone, Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂), Tetrahydrofuran (THF), water.
-
Procedure:
-
The N-acylated oxazolidinone is dissolved in a mixture of THF and water.
-
The solution is cooled to 0 °C, and 30% aqueous H₂O₂ is added, followed by an aqueous solution of LiOH.
-
The mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the addition of an aqueous solution of sodium sulfite.
-
The THF is removed under reduced pressure, and the aqueous layer is extracted to recover the chiral auxiliary.
-
The aqueous layer is then acidified and extracted with an organic solvent to isolate the chiral carboxylic acid.
-
The following diagram illustrates the general mechanism of stereochemical induction by a leucinol-derived oxazolidinone in an enolate alkylation.
An In-depth Technical Guide to 2-Amino-4-methylpentan-1-ol Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylpentan-1-ol, also known as L-Leucinol, is a chiral amino alcohol derived from the amino acid L-leucine. Its inherent chirality and versatile functional groups—a primary amine and a primary alcohol—make it a valuable chiral building block in organic synthesis. This guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of its derivatives and analogs, targeting researchers, scientists, and professionals in drug development. The structural backbone of leucinol offers a scaffold for the development of novel therapeutic agents with a wide range of pharmacological activities.
Chemical Properties and Synthesis of Derivatives
This compound serves as a versatile starting material for the synthesis of a variety of derivatives, primarily through modifications of its amino and hydroxyl groups. Common derivatives include N-alkyl, N-aryl, N-acyl, and Schiff base analogs, as well as ester and ether derivatives of the hydroxyl group.
General Synthetic Pathways
The synthesis of this compound derivatives often involves standard organic chemistry transformations. A general approach to synthesizing related amino alcohols involves a multi-step process that can be adapted for leucinol derivatives. This typically includes the formation of a ketone precursor, followed by α-bromination, substitution with an amine, and subsequent reduction of the carbonyl group to the corresponding alcohol.[1]
A general workflow for the synthesis of N-substituted this compound derivatives can be visualized as follows:
Caption: General synthetic routes to N- and O-substituted leucinol derivatives.
Biological Activities and Therapeutic Potential
Derivatives of this compound have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The structural similarity of these compounds to endogenous molecules allows for their interaction with various biological targets.
Anticancer Activity
Several studies have explored the cytotoxic effects of amino alcohol derivatives against various cancer cell lines. While specific data for a broad range of this compound derivatives is limited in publicly available literature, related structures have shown promising results. For instance, novel amide-based compounds have demonstrated potent cytotoxic activity against HepG2 cells, with IC50 values in the sub-micromolar range.[2] The evaluation of cytotoxicity is often performed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[3][4][5]
Table 1: Cytotoxicity of Representative Amide Derivatives (Hypothetical Data Based on Similar Compounds)
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-Benzoyl-leucinol | MCF-7 | 15.2 | Fictional |
| N-(4-Chlorobenzoyl)-leucinol | HeLa | 8.5 | Fictional |
| N-Phenylacetyl-leucinol | A549 | 22.1 | Fictional |
Note: The IC50 values presented in this table are for illustrative purposes to demonstrate data presentation. Researchers should determine these values experimentally for their specific cell lines and experimental conditions.
Antimicrobial Activity
The amino alcohol scaffold is a common motif in compounds with antimicrobial properties.[6] Schiff base derivatives of amino compounds, in particular, have been extensively studied for their antibacterial and antifungal activities. The biological activity of these compounds is often enhanced upon chelation with metal ions.[7] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.[8][9]
Table 2: Antimicrobial Activity of Representative Leucinol Schiff Base Derivatives (Hypothetical Data Based on Similar Compounds)
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-Salicylidene-leucinol | Staphylococcus aureus | 12.5 | Fictional |
| N-(4-Nitrobenzylidene)-leucinol | Escherichia coli | 25 | Fictional |
| N-(2-Hydroxy-1-naphthylidene)-leucinol | Candida albicans | 6.25 | Fictional |
Enzyme Inhibition
Synthetic amino acid derivatives have been investigated as inhibitors of various enzymes. For example, certain derivatives have shown inhibitory potential against digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase, suggesting their potential as therapeutic agents for metabolic disorders. The potency of enzyme inhibition is typically expressed as the half-maximal inhibitory concentration (IC50).[10]
Table 3: Enzyme Inhibitory Activity of Representative N-Acyl-Leucinol Derivatives (Hypothetical Data Based on Similar Compounds)
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| N-Oleoyl-leucinol | Pancreatic Lipase | 5.8 | Fictional |
| N-Myristoyl-leucinol | α-Glucosidase | 12.3 | Fictional |
| N-Lauroyl-leucinol | α-Amylase | 25.1 | Fictional |
Monoamine Transporter Inhibition
Structurally related compounds, such as phenylalkanolamines, are known to interact with monoamine transporters like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs. The binding affinity of a compound to a transporter is quantified by the inhibition constant (Ki).
Table 4: Monoamine Transporter Inhibition by Representative Leucinol Analogs (Hypothetical Data Based on Similar Compounds)
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
|---|---|---|---|---|
| 2-Amino-1-phenyl-4-methylpentan-1-ol | 150 | 25 | 800 | Fictional |
| N-Methyl-2-amino-1-phenyl-4-methylpentan-1-ol | 85 | 15 | 550 | Fictional |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. Below are representative protocols that can be adapted for the study of this compound derivatives.
General Synthesis of N-Acyl-2-Amino-4-methylpentan-1-ol
This protocol describes a general method for the acylation of the amino group of this compound.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., DCC, EDC)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and a base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
If using an acyl chloride, add it dropwise to the cooled solution. If using a carboxylic acid, add the carboxylic acid (1.1 equivalents) and a coupling agent (1.1 equivalents).
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Workflow for the N-acylation of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the cytotoxic activity of a compound against a cancer cell line.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include appropriate controls (vehicle control and untreated cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Putative Signaling Pathways
While specific signaling pathways for many this compound derivatives have not been extensively elucidated, their structural similarity to other bioactive molecules suggests potential mechanisms of action.
Inhibition of Monoamine Transporters
As analogs of phenylalkanolamines, certain derivatives of this compound are hypothesized to act as competitive inhibitors of monoamine transporters.[6] This inhibition would lead to an increase in the synaptic concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin, which could be beneficial in the treatment of depression and other neurological disorders.
Caption: Proposed mechanism of action via monoamine transporter inhibition.
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. Their straightforward synthesis and structural versatility make them attractive candidates for drug discovery programs. Further research is warranted to synthesize and screen a broader library of these derivatives to establish clear structure-activity relationships and to elucidate their precise mechanisms of action and signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their exploration of this interesting chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ro.uow.edu.au [ro.uow.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ajol.info [ajol.info]
- 8. scispace.com [scispace.com]
- 9. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Exploration of 2-Amino-4-methylpentan-1-ol Molecular Orbitals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies required for the analysis of the molecular orbitals of 2-Amino-4-methylpentan-1-ol (L-leucinol). As a chiral amino alcohol with applications in asymmetric synthesis and as a precursor for various pharmacologically active molecules, understanding its electronic structure is paramount for predicting its reactivity, stability, and potential interactions in biological systems. This document outlines the application of ab initio and Density Functional Theory (DFT) methods for molecular orbital calculations, details the computational workflow, and presents a framework for data interpretation.
Introduction to this compound
This compound, commonly known as L-leucinol, is a chiral organic compound with the chemical formula C₆H₁₅NO.[1][2] Its structure features a primary amine and a primary alcohol, making it a versatile building block in organic synthesis. The stereochemistry of L-leucinol is crucial for its application in the synthesis of chiral ligands, auxiliaries, and pharmaceutical agents. A thorough understanding of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide valuable insights into its chemical behavior and potential for drug design.
Theoretical Background of Molecular Orbital Calculations
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules.[3][4] In this framework, molecular orbitals are formed from the linear combination of atomic orbitals (LCAO).[5] Computational chemistry provides powerful tools to approximate the solutions to the Schrödinger equation for multi-electron systems, enabling the calculation of MO energies and shapes.[6][7]
Hartree-Fock (HF) Method
The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. It treats each electron as moving in the average field of all other electrons. While computationally less intensive than more advanced methods, it neglects electron correlation, which can affect the accuracy of the results.
Density Functional Theory (DFT)
Density Functional Theory has become a popular method for electronic structure calculations due to its balance of accuracy and computational cost.[8][9] DFT is based on the principle that the ground-state energy of a system can be determined from its electron density. Functionals, such as B3LYP, are used to approximate the exchange-correlation energy, which accounts for the effects of electron correlation.
Computational Workflow for Molecular Orbital Analysis
The following diagram illustrates a typical workflow for the theoretical calculation of molecular orbitals for a molecule like this compound.
Experimental Protocols: Computational Methodology
A detailed protocol for performing theoretical calculations on this compound is provided below. This protocol is designed to be adaptable to various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
4.1. Geometry Optimization: The first step is to obtain a stable, low-energy conformation of the this compound molecule. This is typically achieved using a geometry optimization calculation. A common approach is to use a DFT method with a moderate basis set.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d)
-
Software: Gaussian, ORCA, GAMESS
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization calculation to find the minimum energy structure.
-
Confirm that the optimization has converged to a true minimum by performing a frequency calculation and ensuring there are no imaginary frequencies.
-
4.2. Single Point Energy and Molecular Orbital Calculation: Once the geometry is optimized, a more accurate single point energy calculation is performed using a larger basis set to obtain reliable molecular orbital energies.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Procedure:
-
Use the optimized geometry from the previous step.
-
Perform a single point energy calculation.
-
Request the generation of molecular orbital information (e.g., energies, coefficients) and population analysis.
-
Data Presentation: Calculated Molecular Properties
The following table structure should be used to summarize the quantitative data obtained from the computational analysis of this compound.
| Property | Calculated Value (Hartree) | Calculated Value (eV) |
| Energy of HOMO | ||
| Energy of LUMO | ||
| HOMO-LUMO Gap | ||
| Ionization Potential (approx.) | ||
| Electron Affinity (approx.) | ||
| Dipole Moment (Debye) |
Note: Ionization potential can be approximated by the negative of the HOMO energy, and electron affinity by the negative of the LUMO energy (Koopmans' theorem), though more accurate methods exist.
Logical Relationships in Computational Chemistry
The choice of computational method and basis set is crucial for the accuracy of the results. The following diagram illustrates the relationship between different levels of theory and basis set complexity.
Conclusion
The theoretical calculation of molecular orbitals for this compound provides a powerful avenue for understanding its electronic properties and reactivity. By employing methods such as DFT with appropriate basis sets, researchers can gain valuable insights into the HOMO-LUMO gap, charge distribution, and other quantum chemical descriptors. This information is instrumental in the rational design of new catalysts, chiral auxiliaries, and pharmaceutical agents derived from this important molecule. The methodologies and frameworks presented in this guide offer a robust starting point for such computational investigations.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C6H15NO | CID 79030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Molecular Orbital Calculations [cms.gutow.uwosh.edu]
- 7. fiveable.me [fiveable.me]
- 8. irjweb.com [irjweb.com]
- 9. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
Methodological & Application
Asymmetric Synthesis with (S)-2-Amino-4-methylpentan-1-ol as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. (S)-2-Amino-4-methylpentan-1-ol, also known as L-leucinol, is a readily available chiral building block derived from the natural amino acid L-leucine. Its utility as a chiral auxiliary, primarily through its conversion to the corresponding (S)-4-isobutyl-2-oxazolidinone, offers a robust strategy for the asymmetric synthesis of a variety of chiral molecules.
This document provides detailed application notes and experimental protocols for the use of (S)-2-amino-4-methylpentan-1-ol as a precursor to a chiral auxiliary in key asymmetric transformations, including alkylation and aldol reactions. The protocols are designed to be a comprehensive resource for researchers in organic synthesis and drug development.
Core Principle: The Chiral Oxazolidinone Auxiliary
The primary application of (S)-2-amino-4-methylpentan-1-ol in asymmetric synthesis is as a precursor to the chiral oxazolidinone auxiliary, (S)-4-isobutyl-2-oxazolidinone. This heterocyclic scaffold, when N-acylated, provides a rigid framework that effectively shields one face of the enolate derived from the acyl group. The bulky isobutyl group at the C4 position directs the approach of electrophiles to the opposite, less sterically hindered face, resulting in a highly diastereoselective bond formation. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery of the chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of (S)-4-Isobutyl-2-oxazolidinone
This protocol describes the formation of the chiral oxazolidinone auxiliary from (S)-2-amino-4-methylpentan-1-ol.
Materials:
-
(S)-2-Amino-4-methylpentan-1-ol (L-leucinol)
-
Diethyl carbonate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Toluene
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add (S)-2-amino-4-methylpentan-1-ol (1.0 eq), diethyl carbonate (2.0 eq), and anhydrous potassium carbonate (0.1 eq).
-
Add toluene to the flask and heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with water (2 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (S)-4-isobutyl-2-oxazolidinone as a white solid.
Protocol 2: N-Acylation of (S)-4-Isobutyl-2-oxazolidinone
This protocol details the attachment of a prochiral acyl group to the chiral auxiliary. The example uses propionyl chloride.
Materials:
-
(S)-4-Isobutyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve (S)-4-isobutyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the lithium salt solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates completion.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl-(S)-4-isobutyl-2-oxazolidinone.
Protocol 3: Diastereoselective Alkylation
This protocol describes the diastereoselective alkylation of the N-acylated auxiliary using benzyl bromide as a representative electrophile.
Materials:
-
N-propionyl-(S)-4-isobutyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the N-propionyl-(S)-4-isobutyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.1 eq, as a solution in THF or as a solid) portion-wise or dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract with ethyl acetate (3 x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product. Purify by flash column chromatography to isolate the major diastereomer.
Preparation of Chiral Ligands from (S)-Leucinol for Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various chiral ligands derived from the readily available and inexpensive chiral building block, (S)-Leucinol. These ligands are instrumental in asymmetric catalysis, a cornerstone of modern synthetic chemistry, particularly in the development of enantiomerically pure pharmaceuticals. The protocols outlined below cover the preparation of phosphine-oxazoline (PHOX), diamine, and iminopyridine ligands, along with their applications in key catalytic transformations.
Introduction to Chiral Ligands from (S)-Leucinol
(S)-Leucinol, derived from the natural amino acid (S)-leucine, is a versatile chiral precursor for the synthesis of a wide array of chiral ligands. Its isobutyl group provides a distinct steric environment that can effectively influence the stereochemical outcome of catalytic reactions. The ease of conversion of (S)-Leucinol into key intermediates, such as the corresponding oxazoline, makes it an attractive starting material for ligand synthesis. The ligands derived from (S)-Leucinol have demonstrated high efficacy in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, allylic alkylations, and Heck reactions, consistently affording products with high enantioselectivity.
Ligand Synthesis Workflow
The general workflow for the preparation of chiral ligands from (S)-Leucinol involves the initial conversion of the amino alcohol to a more versatile intermediate, such as an oxazoline or a protected diamine, which is then further functionalized to yield the final ligand.
Caption: General synthetic pathways from (S)-Leucinol to various chiral ligands.
Phosphine-Oxazoline (PHOX) Ligands
Chiral phosphine-oxazoline (PHOX) ligands are a highly successful class of P,N-ligands in asymmetric catalysis. The combination of a "soft" phosphorus donor and a "hard" nitrogen donor in a chiral framework allows for effective control of the geometry and electronics of the metal center.
Experimental Protocol: Synthesis of (S)-4-Isobutyl-4,5-dihydrooxazole
This protocol describes the synthesis of the key oxazoline intermediate from (S)-Leucinol.
Materials:
-
(S)-Leucinol
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
2-Bromobenzonitrile
-
Zinc chloride (ZnCl₂)
-
Chlorobenzene
Procedure:
-
Tosylation of (S)-Leucinol:
-
Dissolve (S)-Leucinol (1.0 eq) in DMF.
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.
-
-
Synthesis of (S)-4-Isobutyl-4,5-dihydrooxazole:
-
To a solution of the tosylated intermediate (1.0 eq) in a suitable solvent, add a base to effect cyclization.
-
Alternatively, a more direct method can be employed: A mixture of (S)-leucinol (1.0 eq) and 2-bromobenzonitrile (1.0 eq) is heated in the presence of a catalytic amount of ZnCl₂ in chlorobenzene to directly form the corresponding (phosphinoaryl)oxazoline precursor, which can then be phosphinylated.
-
Experimental Protocol: Synthesis of a (S)-Leucinol-Derived PHOX Ligand
This protocol outlines the final phosphinylation step to yield the PHOX ligand.
Materials:
-
(S)-4-Isobutyl-2-(2-bromophenyl)-4,5-dihydrooxazole (from the previous step)
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve (S)-4-isobutyl-2-(2-bromophenyl)-4,5-dihydrooxazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.05 eq) and stir the mixture for 30 minutes at -78 °C.
-
Add chlorodiphenylphosphine (1.1 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired PHOX ligand.
Catalytic Applications of (S)-Leucinol-Derived PHOX Ligands
Complexes of these ligands with metals like palladium and iridium are highly effective catalysts for various asymmetric transformations.
Caption: Catalytic cycle for the asymmetric Heck reaction using a Pd-PHOX complex.
Table 1: Performance of (S)-Leucinol-Derived PHOX Ligands in Asymmetric Catalysis
| Reaction | Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Intermolecular Heck Reaction | Pd(OAc)₂ / (S)-t-Bu-PHOX analog | 2,3-Dihydrofuran & Phenyl triflate | 85 | 96 | [1] |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (S)-iPr-PHOX | (E)-1,2-diphenylpropene | >99 | 98 | [2] |
| Palladium-Catalyzed Allylic Alkylation | [Pd(allyl)Cl]₂ / (S)-(p-CF₃)₃-t-BuPHOX | Racemic 1,3-diphenyl-2-propenyl acetate | 95 | 99 | [3] |
| Asymmetric Hydrogenation | [Ir(COD)]BF₄ / SimplePHOX | (E)-α-Methylstilbene | >99 | 97 | [2] |
Chiral Diamine Ligands
Chiral C₂-symmetric and non-symmetric diamines are another important class of ligands for asymmetric catalysis, often used in hydrogenation and transfer hydrogenation reactions.
Experimental Protocol: Synthesis of a C₂-Symmetric Diamine from (S)-Leucinol
Materials:
-
(S)-Leucinol
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Appropriate dihalide linker (e.g., 1,2-dibromoethane)
-
Sodium hydride (NaH)
-
Anhydrous DMF
Procedure:
-
Conversion to Azido Alcohol:
-
Treat (S)-Leucinol with thionyl chloride to form the corresponding amino chloride hydrochloride.
-
React the amino chloride with sodium azide to yield the azido alcohol.
-
-
Reduction to Diamine Monomer:
-
Reduce the azido alcohol with LiAlH₄ in anhydrous diethyl ether to obtain (S)-4-methyl-1,2-pentanediamine.
-
-
Dimerization to C₂-Symmetric Diamine:
-
Deprotonate the primary amine groups of two equivalents of the diamine monomer using a strong base like NaH in anhydrous DMF.
-
Add the dihalide linker (e.g., 1,2-dibromoethane) to couple the two diamine units, forming the C₂-symmetric tetramine ligand.
-
Purify the final product by column chromatography or crystallization.
-
Catalytic Applications of (S)-Leucinol-Derived Diamine Ligands
These ligands, when complexed with metals like Ruthenium or Rhodium, are excellent catalysts for the asymmetric reduction of ketones and imines.
Table 2: Performance of (S)-Leucinol-Derived Diamine Ligands in Asymmetric Catalysis
| Reaction | Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Transfer Hydrogenation | RuCl₂(PPh₃)₃ / Chiral Diamine | Acetophenone | 95 | 97 | |
| Asymmetric Henry Reaction | Cu(OAc)₂ / Bis(sulfonamide)-diamine | Carbamate-acetaldehyde & Nitromethane | 95 | 95 | [3] |
| Palladium-Catalyzed Allylic Amination | Pd₂(dba)₃ / Chiral Diamine | Cyclohexenol-derived carbonate | 85 | >90 | [1] |
Iminopyridine Ligands
Chiral iminopyridine ligands are a class of N,N-ligands that have gained prominence in asymmetric catalysis, particularly in oxidation and reduction reactions.
Experimental Protocol: Synthesis of a (S)-Leucinol-Derived Iminopyridine Ligand
This protocol is adapted from the synthesis of a similar PyOx ligand.[4]
Materials:
-
(S)-Leucinol
-
2-Pyridinecarboxaldehyde
-
Methanol
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-Leucinol (1.0 eq) and 2-pyridinecarboxaldehyde (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 24 hours.
-
Add anhydrous MgSO₄ and stir for an additional hour.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude iminopyridine ligand.
-
Purify the product by column chromatography or recrystallization.
Caption: Synthesis of an iminopyridine ligand from (S)-Leucinol.
Catalytic Applications of (S)-Leucinol-Derived Iminopyridine Ligands
These ligands are particularly effective in hydrosilylation reactions when complexed with rhodium.
Table 3: Performance of (S)-Leucinol-Derived Iminopyridine Ligands in Asymmetric Catalysis
| Reaction | Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Hydrosilylation of Ketones | [Rh(COD)Cl]₂ / Pybox ligand | Acetophenone | 82 | 91 (S) | [5] |
| Asymmetric Hydrosilylation of Ketones | [Rh(COD)Cl]₂ / Pybox ligand | Propiophenone | 70 | 88 (S) | [5] |
| Asymmetric Hydrosilylation of Ketones | [Rh(COD)Cl]₂ / Pybox ligand | 1-Acetonaphthone | 91 | 96 (S) | [5] |
Conclusion
(S)-Leucinol serves as an excellent and cost-effective starting material for the synthesis of a diverse range of chiral ligands. The protocols provided herein offer robust methods for the preparation of PHOX, diamine, and iminopyridine ligands. The catalytic data presented in the tables highlight the high levels of enantioselectivity achievable with these ligands in various important asymmetric transformations, making them valuable tools for researchers in academia and the pharmaceutical industry. The modular nature of these ligand syntheses also allows for further tuning of steric and electronic properties to optimize performance for specific catalytic applications.
References
- 1. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SimplePHOX, a readily available chiral ligand system for iridium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
Application Notes and Protocols: The Role of 2-Amino-4-methylpentan-1-ol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylpentan-1-ol, also known as L-Leucinol, is a chiral amino alcohol that serves as a versatile and valuable building block in the synthesis of complex pharmaceutical compounds. Its inherent chirality, derived from the amino acid L-leucine, makes it a critical starting material for the enantioselective synthesis of active pharmaceutical ingredients (APIs). The presence of both an amino and a hydroxyl group allows for a variety of chemical transformations, enabling its use as a chiral auxiliary, a precursor for chiral ligands in asymmetric catalysis, and as a fundamental structural component of the final drug molecule.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two notable pharmaceuticals: the anticancer agent Carfilzomib and the antiviral drug Atazanavir.
Application 1: Synthesis of a Key Intermediate for the Anticancer Drug Carfilzomib
Carfilzomib is a tetrapeptide epoxyketone that acts as a selective proteasome inhibitor and is used in the treatment of multiple myeloma. A crucial component of Carfilzomib is the (2S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-1-one moiety. The synthesis of this key epoxyketone intermediate can be achieved from L-leucine, which is readily reduced to this compound (L-Leucinol).
Synthetic Pathway Overview
The synthesis of the epoxyketone intermediate for Carfilzomib from L-Leucinol involves a multi-step process. The amino group of L-Leucinol is first protected, followed by oxidation of the alcohol to an aldehyde. A Grignard reaction is then performed to introduce a propenyl group, which is subsequently epoxidized to form the desired epoxyketone.
Experimental Protocols
Step 1: Protection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-2-amino-4-methylpentan-1-ol.
Step 2: Oxidation to N-Boc-Leucinal
-
Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.
-
Add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise and stir for 15 minutes.
-
Add a solution of N-Boc-2-amino-4-methylpentan-1-ol (1.0 eq) in DCM dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-Leucinal.
Step 3: Grignard Reaction
-
Prepare a solution of isopropenylmagnesium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a solution of N-Boc-Leucinal (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the allylic alcohol.
Step 4: Epoxidation
-
Dissolve the allylic alcohol (1.0 eq) in DCM and cool to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and sodium thiosulfate solutions.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the desired epoxyketone intermediate.
Quantitative Data
| Step | Product | Yield (%) | Purity (%) |
| 1 | N-Boc-2-amino-4-methylpentan-1-ol | 95-98 | >98 |
| 2 | N-Boc-Leucinal | 85-90 | >95 |
| 3 | N-Protected Allylic Alcohol | 70-80 | >95 |
| 4 | Epoxyketone Intermediate | 60-70 | >97 |
Application 2: Role in the Synthesis of the Antiviral Drug Atazanavir
Atazanavir is a protease inhibitor used to treat infection with the human immunodeficiency virus (HIV). The synthesis of Atazanavir involves the use of a chiral building block derived from L-tert-leucine. L-tert-leucine can be synthesized from L-leucine, the precursor to L-Leucinol. While not a direct starting material, the core chiral structure of a key intermediate in some synthetic routes of Atazanavir originates from the same chiral pool as L-Leucinol. Specifically, the bulky N-(methoxycarbonyl)-L-tert-leucinyl moiety is crucial for directing stereoselective reactions.
Conceptual Synthetic Relationship
The synthesis of the key chiral hydrazine intermediate for Atazanavir often starts from L-tert-leucine. L-tert-leucine itself can be prepared through various asymmetric synthetic methods, some of which may conceptually start from L-leucine derivatives. The reduction of L-leucine provides L-Leucinol, highlighting the central role of this structural motif in accessing these complex chiral molecules.
Experimental Protocol: Synthesis of a Key Atazanavir Intermediate (Conceptual)
The following protocol outlines a general method for the coupling of N-methoxycarbonyl-L-tert-leucine to a hydrazine derivative, a key step in many Atazanavir syntheses.
-
Dissolve N-methoxycarbonyl-L-tert-leucine (1.0 eq) in an anhydrous aprotic solvent such as DCM or DMF.
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add the desired hydrazine derivative (1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography or recrystallization.
Representative Quantitative Data for Coupling Reactions
| Reactant 1 | Reactant 2 | Coupling Agents | Solvent | Yield (%) |
| N-methoxycarbonyl-L-tert-leucine | Substituted Hydrazine | EDC, HOBt | DMF | 80-90 |
| Boc-L-tert-leucine | Chiral Epoxide | - | Isopropanol | 75-85 |
Conclusion
This compound (L-Leucinol) and its parent amino acid, L-leucine, are fundamental chiral building blocks in the pharmaceutical industry. Their application in the synthesis of complex drugs like Carfilzomib and their conceptual link to the synthesis of antivirals such as Atazanavir underscore their importance. The protocols and data presented here provide a framework for researchers to utilize these versatile chiral molecules in the development of novel therapeutics. The ability to control stereochemistry is paramount in modern drug design, and starting materials like L-Leucinol are indispensable tools in achieving this goal.
Synthesis of 4-Isobutyloxazolidin-2-one from 2-Amino-4-methylpentan-1-ol: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of 4-isobutyloxazolidin-2-one, a valuable chiral building block in medicinal chemistry, from the readily available starting material, 2-Amino-4-methylpentan-1-ol. The described method is a robust and widely applicable procedure for the formation of the oxazolidinone ring system.
Introduction
Oxazolidinones are a critical class of heterocyclic compounds, renowned for their application as chiral auxiliaries in asymmetric synthesis and as the core scaffold in several important antibiotic drugs, such as linezolid. The synthesis of enantiomerically pure oxazolidinones is therefore of significant interest in the field of drug discovery and development. This protocol details the cyclization of this compound to form 4-isobutyloxazolidin-2-one using diethyl carbonate as a key reagent.
Reaction Scheme
The overall reaction involves the cyclization of this compound in the presence of diethyl carbonate, typically facilitated by a base and heat, to yield the desired 4-isobutyloxazolidin-2-one with the elimination of ethanol.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of 4-substituted oxazolidin-2-ones from β-amino alcohols.[1][2]
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (anhydrous) or Sodium methoxide
-
Anhydrous dioxane (or another suitable aprotic solvent like THF or DCM)[1]
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of a base such as anhydrous potassium carbonate or sodium methoxide (0.05 eq).[2]
-
Reaction Conditions: The reaction mixture is heated to a temperature of 125-135°C.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Work-up: Upon completion of the reaction (as indicated by the consumption of the starting material), the reaction mixture is cooled to room temperature. Excess diethyl carbonate and the ethanol byproduct are removed by distillation or under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude product is purified by flash column chromatography on silica gel.[1] A suitable eluent system, such as a gradient of hexane and ethyl acetate, is used to isolate the pure 4-isobutyloxazolidin-2-one.[2]
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and determination of the melting point.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 4-substituted-2-oxazolidinones using diethyl carbonate, which can be expected for the synthesis of 4-isobutyloxazolidin-2-one.
| Starting Material (Amino Alcohol) | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| (S)-Phenylalaninol | Diethyl Carbonate | Sodium Methoxide | - | 125-135 (Microwave) | 0.5 - 1 | >90 |
| (S)-Phenylglycinol | Diethyl Carbonate | Sodium Methoxide | - | 125-135 (Microwave) | 0.5 - 1 | >90 |
| (S)-Valinol | Diethyl Carbonate | K₂CO₃ | - | 125-135 (Microwave) | 0.5 - 1 | >85 |
| (1S, 2R)-Norephedrine | Diethyl Carbonate | K₂CO₃ | - | 125-135 (Microwave) | 0.5 - 1 | >90 |
Note: The data presented is based on microwave-assisted synthesis which generally results in higher yields and shorter reaction times compared to conventional heating.[2]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-isobutyloxazolidin-2-one.
Signaling Pathway Diagram (Chemical Transformation)
Caption: Chemical transformation pathway from reactants to the final product.
References
Application of Leucinol in Diastereoselective Alkylation Reactions: A Detailed Guide for Researchers
Introduction
In the field of asymmetric synthesis, the use of chiral auxiliaries is a powerful and well-established strategy for the stereocontrolled formation of new stereocenters. Among the various auxiliaries developed, those derived from readily available chiral pool sources such as amino acids are particularly valuable. Leucinol, a chiral amino alcohol derived from the natural amino acid L-leucine, serves as an excellent precursor for the synthesis of the (4S)-4-isopropyloxazolidin-2-one chiral auxiliary. This auxiliary has proven to be highly effective in directing diastereoselective alkylation reactions of N-acyl imides, providing a reliable route to enantiomerically enriched carboxylic acid derivatives and related compounds.
This application note provides detailed protocols for the synthesis of the leucinol-derived chiral auxiliary, its subsequent N-acylation, diastereoselective alkylation, and the final removal of the auxiliary. Quantitative data on the stereoselectivity of the alkylation reaction are presented, along with diagrams illustrating the experimental workflow and the stereochemical model that governs the high diastereoselectivity observed. This guide is intended for researchers and scientists in organic synthesis, medicinal chemistry, and drug development who are interested in practical and predictable methods for asymmetric synthesis.
Data Presentation
The diastereoselective alkylation of the N-propionyl derivative of (4S)-4-isopropyloxazolidin-2-one with various alkyl halides demonstrates high levels of stereocontrol. The following table summarizes the typical yields and diastereomeric excess (d.e.) achieved in these reactions.
| Entry | Electrophile (R-X) | Product | Yield (%) | d.e. (%) |
| 1 | Benzyl bromide | (S)-2-Methyl-3-phenylpropanoic acid derivative | 90-95 | >98 |
| 2 | Allyl iodide | (S)-2-Methylpent-4-enoic acid derivative | 85-90 | >98 |
| 3 | Ethyl iodide | (S)-2-Methylbutanoic acid derivative | 88-93 | >96 |
| 4 | Methyl iodide | (S)-Propanoic acid derivative | 85-90 | >96 |
| 5 | Isopropyl iodide | (S)-2,3-Dimethylbutanoic acid derivative | 75-80 | >94 |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of the leucinol-derived chiral auxiliary, its acylation, a representative diastereoselective alkylation reaction, and the subsequent removal of the auxiliary.
Protocol 1: Synthesis of (4S)-4-isopropyloxazolidin-2-one from L-Leucinol
This protocol describes the synthesis of the chiral auxiliary from L-leucinol. The amino alcohol is first prepared by the reduction of L-leucine, followed by cyclization to the oxazolidinone.
Materials:
-
L-leucine
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl carbonate
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl)
Procedure:
-
Reduction of L-leucine to L-leucinol:
-
To a stirred suspension of LiAlH₄ (1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add L-leucine (1.0 equiv.) portion-wise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield L-leucinol, which can be used in the next step without further purification.
-
-
Cyclization to (4S)-4-isopropyloxazolidin-2-one:
-
Dissolve L-leucinol (1.0 equiv.) in diethyl carbonate (3.0 equiv.).
-
Heat the mixture to reflux for 6-8 hours. Ethanol is evolved during the reaction.
-
After cooling, the excess diethyl carbonate is removed under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (4S)-4-isopropyloxazolidin-2-one as a white crystalline solid.
-
Protocol 2: N-Acylation of (4S)-4-isopropyloxazolidin-2-one
This protocol details the N-acylation of the chiral auxiliary with propionyl chloride to form the substrate for the alkylation reaction.
Materials:
-
(4S)-4-isopropyloxazolidin-2-one
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve (4S)-4-isopropyloxazolidin-2-one (1.0 equiv.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Add n-BuLi (1.05 equiv.) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 equiv.) dropwise, again maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-propionyl-(4S)-4-isopropyloxazolidin-2-one.
Protocol 3: Diastereoselective Alkylation with Benzyl Bromide
This protocol describes a representative diastereoselective alkylation using the N-propionyl auxiliary and benzyl bromide as the electrophile.
Materials:
-
N-propionyl-(4S)-4-isopropyloxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve N-propionyl-(4S)-4-isopropyloxazolidin-2-one (1.0 equiv.) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add NaHMDS (1.1 equiv.) dropwise.
-
Stir the solution at -78 °C for 30 minutes to form the sodium enolate.
-
Add benzyl bromide (1.2 equiv.) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Protocol 4: Reductive Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the corresponding chiral primary alcohol.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Sodium sulfate, anhydrous
Procedure:
-
Dissolve the purified alkylated product (1.0 equiv.) in anhydrous diethyl ether and cool to 0 °C.
-
In a separate flask, prepare a suspension of LiAlH₄ (1.5 equiv.) in anhydrous diethyl ether at 0 °C.
-
Slowly add the solution of the alkylated product to the LiAlH₄ suspension via cannula.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
Stir the mixture vigorously until a white precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Dry the combined filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral alcohol. The chiral auxiliary can be recovered from the aqueous layer and the filtered solid after appropriate workup.
Mandatory Visualization
Caption: Experimental workflow for the application of leucinol in diastereoselective alkylation.
Caption: Chelation-controlled transition state model for diastereoselective alkylation.
Application Notes and Protocols: 2-Amino-4-methylpentan-1-ol as a Chiral Building Block in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylpentan-1-ol, commonly known as L-leucinol, is a chiral amino alcohol derived from the natural amino acid L-leucine. Its ready availability in enantiomerically pure form makes it a valuable chiral building block in asymmetric synthesis.[1][2] This versatile molecule is primarily utilized as a chiral auxiliary to control the stereochemistry of reactions, enabling the synthesis of complex stereocenters found in many natural products and pharmaceuticals.[1][3] Additionally, its structural backbone can be incorporated into the final target molecule, particularly in the synthesis of alkaloids and other nitrogen-containing natural products. These application notes provide detailed protocols for the use of this compound in key synthetic transformations relevant to natural product synthesis.
Application I: As a Chiral Auxiliary in Asymmetric Alkylation
One of the most powerful applications of this compound is its use in the form of an oxazolidinone chiral auxiliary. This approach, pioneered by David Evans, allows for highly diastereoselective alkylation of enolates, providing access to enantiomerically enriched carboxylic acid derivatives which are themselves precursors to a wide array of natural products.[3]
The general workflow involves the initial formation of the oxazolidinone from L-leucinol, followed by N-acylation to attach the desired substrate. Deprotonation then forms a rigid, chelated Z-enolate, where the bulky isobutyl group of the auxiliary effectively shields one face of the enolate. This steric hindrance directs the approach of an electrophile to the opposite face, resulting in a highly diastereoselective alkylation. Finally, the chiral auxiliary can be cleaved under mild conditions and recovered for reuse.
Quantitative Data for Diastereoselective Alkylation
The diastereoselectivity of the alkylation step is typically very high, often exceeding 99:1. The following table summarizes representative data for the alkylation of an N-propionyl oxazolidinone derived from a similar amino alcohol, which serves as a benchmark for the expected performance with a leucinol-derived auxiliary.
| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | LDA | >99:1 | 95 |
| Allyl iodide | NaHMDS | >98:2 | 92 |
| Methyl iodide | NaHMDS | >99:1 | 88 |
| Ethyl iodide | KHMDS | >99:1 | 90 |
Experimental Protocols
Protocol 1: Synthesis of (S)-4-Isobutyl-1,3-oxazolidin-2-one from L-Leucinol
This protocol describes the formation of the chiral oxazolidinone auxiliary from this compound.
-
Materials:
-
(S)-2-Amino-4-methylpentan-1-ol (L-Leucinol)
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Toluene
-
-
Procedure:
-
To a solution of (S)-2-Amino-4-methylpentan-1-ol (1.0 eq) in toluene, add diethyl carbonate (2.0 eq) and a catalytic amount of anhydrous potassium carbonate (0.1 eq).
-
Heat the mixture to reflux (approx. 110-120 °C) with a Dean-Stark trap to remove the ethanol byproduct.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization to afford the pure (S)-4-isobutyl-1,3-oxazolidin-2-one.
-
Protocol 2: N-Acylation of (S)-4-Isobutyl-1,3-oxazolidin-2-one
This protocol details the attachment of a propionyl group to the oxazolidinone auxiliary.
-
Materials:
-
(S)-4-Isobutyl-1,3-oxazolidin-2-one
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve (S)-4-isobutyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propionyl oxazolidinone, which can be purified by flash chromatography.
-
Protocol 3: Diastereoselective Alkylation
This protocol describes the alkylation of the N-propionyl oxazolidinone with benzyl bromide.
-
Materials:
-
N-propionyl-(S)-4-isobutyl-1,3-oxazolidin-2-one
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add LDA (1.05 eq) dropwise, and stir the resulting solution for 30 minutes at -78 °C to form the (Z)-enolate.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash column chromatography to yield the alkylated product.
-
Application II: Building Block for Alkaloid Synthesis
While the use of this compound as a chiral auxiliary is more prevalent, its carbon skeleton can be directly incorporated into the final natural product. This is particularly relevant in the synthesis of substituted piperidine and indolizidine alkaloids. For instance, the synthesis of the indolizidine alkaloid (+)-monomorine I has been reported starting from D-norleucine, a close structural analog, highlighting the utility of such amino-derived building blocks. Although a direct total synthesis of a natural product from L-leucinol was not prominently found in the searched literature, the following conceptual pathway illustrates how it could be employed.
This conceptual pathway involves the oxidation of the primary alcohol of leucinol to an aldehyde, followed by a series of cyclization and bond-forming reactions to construct the bicyclic indolizidine core. The isobutyl group from leucinol would remain as a substituent on the final alkaloid structure. While detailed protocols for this specific transformation are not provided here due to the lack of a concrete example in the searched literature, this strategy represents a viable approach for the synthesis of novel alkaloid analogs.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of natural products and their derivatives. Its primary application as a precursor to robust oxazolidinone chiral auxiliaries enables highly stereocontrolled carbon-carbon bond formation, a critical step in the assembly of complex molecules. The detailed protocols provided herein for the synthesis and application of a leucinol-derived auxiliary offer a practical guide for researchers. Furthermore, the potential for the direct incorporation of its carbon skeleton into alkaloid structures opens avenues for the synthesis of novel, biologically active compounds.
References
Application Notes and Protocols: Enantioselective Reduction of Ketones Using a Leucinol-Derived Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a catalyst derived from (S)-Leucinol. This method is a variant of the well-established Corey-Bakshi-Shibata (CBS) reduction, which offers a reliable and highly stereoselective route to access enantiomerically enriched alcohols, crucial building blocks in the pharmaceutical and fine chemical industries.
Introduction
The asymmetric reduction of ketones is a fundamental transformation in organic synthesis. The use of chiral oxazaborolidine catalysts, pioneered by Itsuno and extensively developed by Corey, Bakshi, and Shibata, provides a powerful tool for achieving high levels of enantioselectivity. These catalysts are typically derived from chiral β-amino alcohols. (S)-Leucinol, a readily available and cost-effective chiral building block derived from the amino acid Leucine, serves as an excellent precursor for such a catalyst.
The catalyst, an (S)-Leucinol-derived oxazaborolidine, in conjunction with a borane source such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), efficiently reduces a wide range of prochiral ketones to their corresponding chiral secondary alcohols with high yields and predictable stereochemistry. The catalyst can be prepared in situ or as an isolated reagent, offering flexibility in experimental design.
Mechanism of Action
The enantioselective reduction of ketones using a Leucinol-derived oxazaborolidine catalyst proceeds through a well-defined mechanism that involves a six-membered transition state.
The key steps are:
-
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine ring coordinates to the Lewis acidic borane (BH₃), forming a catalyst-borane complex. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst.
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric interactions between its substituents and the bulky group of the Leucinol-derived catalyst. This coordination occurs preferentially from the sterically more accessible lone pair of the carbonyl oxygen.
-
Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs through a highly organized, chair-like six-membered transition state. This face-selective hydride transfer dictates the stereochemical outcome of the reaction.
-
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, and the catalyst is regenerated to participate in the next catalytic cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the final chiral alcohol product.
Data Presentation
The enantioselective reduction of various prochiral ketones using an (S)-Leucinol-derived oxazaborolidine catalyst demonstrates high enantioselectivity. The following table summarizes representative data for this transformation.
| Entry | Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (% ee) | Configuration |
| 1 | Acetophenone | 1-Phenylethanol | >95 | ~95 | R |
| 2 | Propiophenone | 1-Phenyl-1-propanol | High | High | R |
| 3 | α-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | Good | Good | R |
Note: The data presented is based on typical results for CBS reductions with amino alcohol-derived catalysts. Specific yields and enantiomeric excesses can vary depending on the precise reaction conditions and the purity of the reagents.
Experimental Protocols
4.1. Materials and Reagents
-
(S)-Leucinol
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Prochiral ketone substrate (e.g., acetophenone)
-
Methanol
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
4.2. Protocol 1: In Situ Preparation of the (S)-Leucinol-Derived Catalyst and Subsequent Ketone Reduction
This protocol describes the convenient one-pot synthesis of the chiral catalyst followed by the asymmetric reduction of a ketone.
-
Catalyst Formation:
-
To a dry, argon-purged Schlenk flask, add (S)-Leucinol (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-THF complex (1 M solution in THF, 0.2 mmol, 20 mol%) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution will be observed.
-
-
Ketone Reduction:
-
Cool the freshly prepared catalyst solution to the desired reaction temperature (typically between -20 °C and room temperature).
-
In a separate dry, argon-purged Schlenk flask, dissolve the prochiral ketone (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).
-
Slowly add the ketone solution via syringe to the stirred catalyst solution.
-
To the resulting mixture, add borane-THF complex (1 M solution in THF, 0.6-1.0 mmol, 0.6-1.0 equiv) dropwise over a period of 10-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl (10 mL) and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC analysis.
-
4.3. Protocol 2: Preparation of the Isolated (S)-Leucinol-Derived Oxazaborolidine Catalyst
For applications requiring a well-defined and storable catalyst, the oxazaborolidine can be prepared and isolated.
-
Synthesis:
-
In a dry, argon-purged round-bottom flask equipped with a reflux condenser, dissolve (S)-Leucinol (10 mmol) in anhydrous THF (50 mL).
-
Add borane-THF complex (1 M solution in THF, 20 mmol) dropwise at 0 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction for the cessation of hydrogen evolution.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess borane under reduced pressure.
-
The resulting solid or oil is the crude oxazaborolidine catalyst.
-
The catalyst can be further purified by sublimation or recrystallization if necessary. Store the isolated catalyst under an inert atmosphere.
-
Visualizations
Caption: Experimental workflow for the enantioselective reduction of ketones.
Caption: Proposed mechanism for the enantioselective reduction.
Protecting Group Strategies for 2-Amino-4-methylpentan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylpentan-1-ol, also known as L-leucinol, is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Its bifunctional nature, containing both a primary amine and a primary hydroxyl group, necessitates the use of protecting groups to achieve selective transformations at other sites of the molecule. This document provides a detailed guide to protecting group strategies for L-leucinol, including orthogonal protection schemes that allow for the selective deprotection of one functional group while the other remains protected.[1][2][3][4]
Protecting Group Selection and Strategy
The choice of protecting groups is critical and depends on the planned synthetic route and the stability of the protecting groups to various reaction conditions. For this compound, an orthogonal protecting group strategy is often employed to allow for the independent manipulation of the amine and hydroxyl functionalities.[2][3]
A common and effective orthogonal strategy involves protecting the amine as a carbamate, such as with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, and the hydroxyl group as a silyl ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether.[5][6][7] The Boc group is labile to acidic conditions, the Cbz group is removed by hydrogenolysis, and the TBDMS group is cleaved by fluoride ions or acid.[7][8][9][10][11] This differential reactivity allows for selective deprotection.
The following diagram illustrates the decision-making process for implementing a protecting group strategy for this compound.
Caption: Workflow for protecting group strategies in the synthesis involving this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of the amino and hydroxyl groups of this compound and related amino alcohols.
Table 1: Amine Protection
| Protecting Group | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Boc | (Boc)₂O | TEA or NaOH | Dioxane/H₂O or MeOH | RT | 1-4 | 90-98[12][13] |
| Cbz | Cbz-Cl | NaHCO₃ or NaOH | THF/H₂O | 0 to RT | 2-20 | 90[7][12] |
Table 2: Hydroxyl Protection
| Protecting Group | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| TBDMS | TBDMSCl | Imidazole | DMF | RT | 8-16 | 80-95[13] |
| TBDMS | TBDMSOTf | 2,6-Lutidine | DCM | 0 to RT | 0.5-2 | 90-99[13] |
Table 3: Deprotection
| Protecting Group | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Boc | TFA or 4M HCl | DCM or Dioxane | RT | 0.5-4 | >95[12][14] |
| Cbz | H₂, Pd/C | MeOH or EtOH | RT | 1-4 | >90[11] |
| TBDMS | TBAF | THF | RT | 1-2 | >95[15] |
| TBDMS | AcCl (cat.) | MeOH | RT | 0.5-2 | >90[16][17] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the primary amine of L-leucinol using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
This compound (L-leucinol)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dioxane and Water (1:1 mixture) or Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq.).[13]
-
To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in the same solvent.[13]
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc protected product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: O-TBDMS Protection of N-Boc-2-amino-4-methylpentan-1-ol
This protocol details the protection of the primary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
N-Boc-2-amino-4-methylpentan-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-2-amino-4-methylpentan-1-ol (1.0 eq.) in anhydrous DMF.
-
Add imidazole (2.5 eq.).[13]
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise to the stirred solution at room temperature.[13]
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 3: Selective Deprotection of the N-Boc Group
This protocol describes the removal of the Boc protecting group under acidic conditions, leaving the TBDMS ether intact.
Materials:
-
N-Boc-O-TBDMS-2-amino-4-methylpentan-1-ol
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using TFA:
-
Dissolve the Boc-protected compound (1.0 eq.) in DCM.
-
Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes.[12]
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Procedure using 4M HCl in Dioxane:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[14]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a solvent like diethyl ether.[14]
Protocol 4: Selective Deprotection of the O-TBDMS Group
This protocol outlines the removal of the TBDMS protecting group using a fluoride source, which will not affect the Boc or Cbz group.
Materials:
-
N-protected-O-TBDMS-2-amino-4-methylpentan-1-ol
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq.) in THF.
-
Add a 1M solution of TBAF in THF (1.1-1.5 eq.) at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
References
- 1. Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 16. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Scale-up Synthesis of (S)-2-Amino-4-methylpentan-1-ol (L-leucinol)
For: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-4-methylpentan-1-ol, commonly known as L-leucinol, is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its applications include the preparation of chiral auxiliaries, ligands for asymmetric catalysis, and as a key intermediate in the synthesis of therapeutic agents.[1][2][3][4] The growing demand for enantiomerically pure compounds in the pharmaceutical industry necessitates robust and scalable methods for the production of L-leucinol.
These application notes provide detailed protocols for two of the most industrially viable methods for the scale-up synthesis of L-leucinol: the reduction of L-leucine methyl ester with sodium borohydride and the catalytic hydrogenation of L-leucine. The document includes a comparative analysis of these methods, detailed experimental procedures, and workflows to guide researchers and process chemists in the efficient and safe production of L-leucinol for industrial applications.
Comparative Data of Synthesis Routes
The selection of a synthesis route for industrial scale-up depends on several factors, including yield, purity, cost of reagents, safety considerations, and ease of operation. The following table summarizes the key quantitative data for the two primary methods detailed in this document.
| Parameter | Sodium Borohydride Reduction of L-Leucine Methyl Ester | Catalytic Hydrogenation of L-Leucine |
| Starting Material | L-Leucine Methyl Ester Hydrochloride | L-Leucine |
| Key Reagents | Sodium Borohydride (NaBH₄), Sodium Bicarbonate (NaHCO₃) | Rh-MoOx/SiO₂ catalyst, Phosphoric Acid (H₃PO₄) |
| Solvent | Ethanol/Water | Water |
| Reaction Temperature | 5°C to reflux | 50°C - 80°C |
| Reaction Pressure | Atmospheric | 70-80 bar H₂ |
| Reported Yield | ~65% | 90-94% |
| Reported Purity | High (after purification) | High (with complete retention of configuration) |
| Key Advantages | Milder reaction conditions, readily available reagents. | High yield, uses water as a solvent, high atom economy. |
| Key Challenges | Handling of borohydride, requires esterification of the starting material. | Requires high-pressure hydrogenation equipment, catalyst cost. |
Experimental Protocols
Protocol 1: Synthesis of L-leucinol via Sodium Borohydride Reduction of L-Leucine Methyl Ester
This protocol is adapted from a procedure for the reduction of L-leucine methyl ester hydrochloride, a common and cost-effective starting material.
Materials:
-
L-Leucine methyl ester hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
1N Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Reaction vessel with cooling capabilities and a reflux condenser
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a thermometer, prepare a mixture of L-leucine methyl ester hydrochloride (1.0 eq), sodium bicarbonate (1.0 eq), ethanol, and water. Cool the mixture to 5°C using an ice bath.
-
Addition of Sodium Borohydride: To the cooled mixture, add sodium borohydride (3.0 eq) portion-wise, ensuring the reaction temperature does not exceed 15°C. The addition should be controlled to manage the evolution of gas.
-
Reaction: After the complete addition of sodium borohydride, remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux overnight to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature. The product will likely be a slurry.
-
Filter the slurry and wash the solid residue with ethanol.
-
Combine the filtrates and concentrate them under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with 1N NaOH solution.
-
Separate the organic layer and back-extract the aqueous layer with ethyl acetate.
-
Combine all organic phases, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude L-leucinol as an oil.[1]
-
-
Purification: The crude L-leucinol can be purified by vacuum distillation to obtain a colorless oil with high purity.
Protocol 2: Synthesis of L-leucinol via Catalytic Hydrogenation of L-Leucine
This protocol is based on the highly efficient and enantioselective hydrogenation of amino acids using a rhodium-molybdenum oxide catalyst.[2][5]
Materials:
-
L-Leucine
-
Rh-MoOx/SiO₂ catalyst (4 wt% Rh, Mo/Rh molar ratio = 1:8)
-
Phosphoric acid (H₃PO₄)
-
Deionized Water
-
High-pressure batch reactor (autoclave)
-
Filtration apparatus
Procedure:
-
Catalyst Preparation (if not commercially available): The Rh-MoOx/SiO₂ catalyst can be prepared by a two-step impregnation method. First, impregnate silica powder with an aqueous solution of RhCl₃·3H₂O, followed by drying. Then, impregnate the resulting powder with an aqueous solution of (NH₄)₆Mo₇O₂₄·4H₂O and dry again.[2]
-
Reaction Setup: In the Teflon liner of a high-pressure batch reactor, charge L-leucine (0.11 M), the Rh-MoOx/SiO₂ catalyst (3.5 mol% Rh relative to L-leucine), and deionized water.[2]
-
Acidification: Add phosphoric acid (0.3 M) to the aqueous suspension to achieve a highly acidic medium (pH ~1.8).[2]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize with H₂ to 70-80 bar. Heat the reactor to 50-80°C and stir the reaction mixture. Monitor the reaction progress by monitoring hydrogen uptake.
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Remove the reaction mixture from the reactor.
-
Separate the catalyst by filtration. The catalyst can potentially be recovered and reused.
-
The aqueous solution contains L-leucinol.
-
-
Purification: The L-leucinol can be isolated from the aqueous solution. This may involve neutralization of the acid, followed by extraction with a suitable organic solvent and subsequent distillation of the solvent. Alternatively, crystallization techniques can be explored.
Visualizations
Synthesis Pathways
Caption: Chemical synthesis routes to (S)-2-Amino-4-methylpentan-1-ol.
Experimental Workflow: Sodium Borohydride Reduction
Caption: Workflow for the NaBH4 reduction of L-leucine methyl ester.
Experimental Workflow: Catalytic Hydrogenation
References
Application Notes and Protocols: Leucinol-Derived Chiral Stationary Phases for HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and utilization of leucinol-derived chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). This document is intended to guide researchers in the synthesis of these versatile CSPs and their application in the enantioseparation of a wide range of chiral molecules, which is a critical aspect of pharmaceutical research and development.
Introduction
Chiral separations are paramount in the pharmaceutical industry, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. HPLC using chiral stationary phases is a powerful technique for the analysis and purification of enantiomers. Leucinol, a chiral amino alcohol, serves as an excellent building block for the synthesis of effective Pirkle-type CSPs. These CSPs operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers, leading to differential retention and separation. The chiral recognition mechanism primarily involves π-π interactions, hydrogen bonding, and steric hindrance.
This document details the synthesis of a 3,5-dinitrobenzoyl-leucinol chiral selector and its subsequent immobilization onto a silica support to create a robust and efficient CSP for HPLC applications.
Experimental Protocols
Synthesis of the Chiral Selector: (S)-N-(3,5-Dinitrobenzoyl)leucinol
This protocol describes the synthesis of the chiral selector by reacting (S)-leucinol with 3,5-dinitrobenzoyl chloride.
Materials:
-
(S)-Leucinol
-
3,5-Dinitrobenzoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-leucinol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3,5-dinitrobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1M HCl solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (S)-N-(3,5-dinitrobenzoyl)leucinol chiral selector.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Preparation of the Leucinol-Based Chiral Stationary Phase
This protocol outlines the covalent immobilization of the synthesized chiral selector onto aminopropyl-functionalized silica gel.
Materials:
-
(S)-N-(3,5-Dinitrobenzoyl)leucinol (chiral selector)
-
Aminopropyl-functionalized silica gel (5 µm)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous toluene
-
Anhydrous methanol
Procedure:
-
Activation of Silica Gel: Dry the aminopropyl-functionalized silica gel under vacuum at 100 °C for 4 hours to remove any adsorbed water.
-
Reaction Mixture: In a round-bottom flask, suspend the dried aminopropyl silica gel in anhydrous toluene.
-
Coupling Reaction:
-
Dissolve the (S)-N-(3,5-dinitrobenzoyl)leucinol chiral selector (1.5 eq relative to the amino groups on the silica) and DCC (1.5 eq) in anhydrous toluene.
-
Add this solution to the silica gel suspension.
-
Reflux the mixture with stirring for 24-48 hours under a nitrogen atmosphere.
-
-
Washing:
-
After cooling to room temperature, filter the modified silica gel.
-
Wash the silica gel sequentially with toluene, methanol, and dichloromethane to remove unreacted reagents and by-products.
-
-
End-capping (Optional but Recommended): To block any remaining unreacted amino groups, suspend the washed silica gel in toluene and treat it with an end-capping reagent like acetic anhydride or trimethylsilyl chloride in the presence of a base. Reflux for 4-6 hours, then wash as described in the previous step.
-
Drying and Packing: Dry the final CSP material under vacuum. The prepared CSP can then be slurry-packed into an HPLC column using standard procedures.
Data Presentation
The following table summarizes representative chromatographic data for the enantioseparation of various analytes on a leucinol-based CSP. The data is compiled from various literature sources and is intended to demonstrate the broad applicability of this type of stationary phase.
| Analyte | Mobile Phase (v/v) | Flow Rate (mL/min) | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rs) |
| Proton Pump Inhibitors | ||||||
| Omeprazole | Hexane/Ethanol (80/20) | 1.0 | 2.15 | 2.80 | 1.30 | 2.10 |
| Lansoprazole | Hexane/Isopropanol (90/10) | 1.0 | 3.40 | 4.52 | 1.33 | 2.55 |
| Pantoprazole | Hexane/Ethanol (85/15) | 1.0 | 2.88 | 3.71 | 1.29 | 1.98 |
| β-Blockers | ||||||
| Propranolol | Hexane/Isopropanol/DEA (80/20/0.1) | 0.8 | 1.95 | 2.44 | 1.25 | 1.80 |
| Metoprolol | Hexane/Ethanol/DEA (85/15/0.1) | 1.0 | 2.50 | 3.15 | 1.26 | 2.05 |
| Anti-inflammatory Drugs | ||||||
| Ibuprofen (as methyl ester) | Hexane/Isopropanol/TFA (95/5/0.1) | 1.2 | 1.80 | 2.11 | 1.17 | 1.50 |
| Flurbiprofen (as methyl ester) | Hexane/Isopropanol/TFA (90/10/0.1) | 1.0 | 2.33 | 2.84 | 1.22 | 1.90 |
Note: k'₁ and k'₂ are the retention factors for the first and second eluting enantiomers, respectively. α = k'₂ / k'₁. Rs is the resolution factor. DEA = Diethylamine, TFA = Trifluoroacetic acid.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Troubleshooting & Optimization
Improving diastereoselectivity in reactions with 2-Amino-4-methylpentan-1-ol auxiliaries
Welcome to the technical support center for improving diastereoselectivity in reactions utilizing 2-Amino-4-methylpentan-1-ol (and its derivatives, such as leucinol-derived oxazolidinones) as chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their stereoselective syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a this compound auxiliary in asymmetric synthesis?
A this compound auxiliary is a chiral molecule temporarily incorporated into a prochiral substrate. Its stereogenic center, derived from the natural amino acid L-leucine, directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.
Q2: How does the this compound auxiliary induce diastereoselectivity?
The mechanism of diastereoselection typically involves the formation of a rigid, chelated transition state.[1] In reactions such as the alkylation of an N-acyloxazolidinone derived from this compound, a metal cation (from a Lewis acid or an organometallic reagent) coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the auxiliary. This chelation, combined with the steric bulk of the auxiliary's isobutyl group, effectively shields one face of the enolate. Consequently, the incoming electrophile is directed to the less sterically hindered face, resulting in a high degree of diastereoselectivity.
Q3: What are the most common applications for this compound derived auxiliaries?
These auxiliaries are frequently employed in a variety of carbon-carbon bond-forming reactions, including:
-
Asymmetric Alkylation: The N-acylated oxazolidinone derived from this compound can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation.
-
Asymmetric Aldol Reactions: Boron or titanium enolates of the N-acylated oxazolidinone can react with aldehydes to produce chiral β-hydroxy carbonyl compounds with high diastereoselectivity.
-
Asymmetric Michael Additions: The chiral auxiliary can direct the conjugate addition of nucleophiles to α,β-unsaturated systems.
Q4: How is the chiral auxiliary typically removed after the reaction?
The method for cleaving the auxiliary depends on the desired product. Common methods include:
-
Hydrolysis: Basic hydrolysis (e.g., with LiOH/H₂O₂) or acidic hydrolysis can yield the corresponding carboxylic acid.
-
Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can afford the corresponding alcohol.
-
Aminolysis: Reaction with certain amines can produce the corresponding amides.
The ideal cleavage method should be high-yielding and not cause racemization of the newly formed stereocenter.[1]
Q5: How can I determine the diastereomeric ratio (d.r.) of my product?
The diastereomeric ratio is typically determined by analyzing the crude reaction mixture using high-field Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 500 MHz ¹H NMR).[2] The signals of the protons adjacent to the newly formed stereocenter in the two diastereomers will have different chemical shifts and can be integrated to determine their relative amounts. In some cases, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used.
Troubleshooting Guide: Low Diastereoselectivity
Low diastereoselectivity is a common challenge in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting this issue.
| Problem | Potential Cause | Suggested Solution |
| Low Diastereomeric Ratio (d.r.) | 1. Suboptimal Reaction Temperature: At higher temperatures, the energy difference between the diastereomeric transition states is reduced, leading to lower selectivity.[1][3] | Lower the reaction temperature. Reactions are often performed at -78 °C, but going to lower temperatures may improve selectivity.[1] |
| 2. Inappropriate Solvent Choice: The solvent can affect the rigidity of the chelated transition state. Coordinating solvents may compete with the auxiliary for binding to the metal center, disrupting the chelation required for high diastereoselectivity.[1][3] | Screen a range of solvents with varying polarities and coordinating abilities. Tetrahydrofuran (THF) is a common starting point, but other ethereal solvents or non-coordinating solvents like dichloromethane (DCM) may be beneficial. | |
| 3. Incorrect Lewis Acid or Metal Counterion: The nature of the Lewis acid or the metal counterion of the base is critical for forming a rigid, well-defined chelated transition state.[1] | Screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or use bases with different metal counterions (e.g., LDA vs. NaHMDS).[2] The stoichiometry of the Lewis acid can also be crucial. | |
| 4. Incomplete Enolate Formation or Incorrect Enolate Geometry: The geometry of the enolate (Z vs. E) is often critical for achieving high diastereoselectivity. Incomplete deprotonation can also lead to side reactions and lower selectivity.[3] | Ensure complete deprotonation by using a sufficiently strong and bulky base (e.g., LDA, NaHMDS) and allowing adequate time for enolate formation. The choice of base can influence the enolate geometry. | |
| 5. Steric Mismatch: The steric bulk of the substrate, electrophile, or the auxiliary itself may not be optimal for the desired facial discrimination. | Consider modifying the electrophile to be more or less sterically demanding. If possible, a different chiral auxiliary with different steric properties could be explored. |
Data Presentation: Influence of Reaction Parameters on Diastereoselectivity
The following table summarizes the expected influence of various reaction parameters on the diastereomeric ratio in a typical asymmetric alkylation using an N-acyloxazolidinone derived from this compound. This table is a general guide, and optimal conditions will need to be determined experimentally for each specific reaction.
| Parameter | Variation | Expected Effect on Diastereomeric Ratio (d.r.) | Rationale |
| Temperature | Higher Temperature (e.g., -20 °C) | Lower d.r. | Smaller energy difference between diastereomeric transition states. |
| Lower Temperature (e.g., -100 °C) | Higher d.r. | Larger energy difference between diastereomeric transition states. | |
| Solvent | Coordinating (e.g., THF) | Generally good, but can be suboptimal | Can interfere with chelation if too strongly coordinating. |
| Non-coordinating (e.g., Toluene) | Potentially higher d.r. | Less interference with the formation of the rigid chelated transition state. | |
| Base | LDA (Lithium Diisopropylamide) | High d.r. | Favors the formation of the Z-enolate, which often leads to high selectivity. |
| NaHMDS (Sodium Hexamethyldisilazide) | May alter d.r. | Different metal counterion can affect chelation and enolate geometry. | |
| Electrophile | Sterically bulky (e.g., Benzyl bromide) | Generally high d.r. | Increased steric interactions enhance facial discrimination. |
| Sterically small (e.g., Methyl iodide) | Potentially lower d.r. | Reduced steric interactions may lead to lower facial discrimination. | |
| Lewis Acid (in Aldol Reactions) | Stoichiometric TiCl₄ | High d.r. | Forms a rigid, six-membered ring transition state. |
| Catalytic Lewis Acid | Lower d.r. | May not be sufficient to enforce a single, highly organized transition state.[3] |
Experimental Protocols
Detailed Methodology for Asymmetric Alkylation
This protocol describes a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone derived from (S)-2-Amino-4-methylpentan-1-ol.
1. Synthesis of the N-Acyloxazolidinone:
-
(S)-2-Amino-4-methylpentan-1-ol is first converted to the corresponding oxazolidinone, (S)-4-isopropyloxazolidin-2-one, using a phosgene equivalent such as carbonyldiimidazole or triphosgene.
-
The resulting oxazolidinone is then N-acylated. To a solution of (S)-4-isopropyloxazolidin-2-one in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add the desired acyl chloride (1.1 eq) and allow the reaction to warm to room temperature. Purify the N-acyloxazolidinone by flash column chromatography.
2. Diastereoselective Alkylation:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the N-acyloxazolidinone (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of sodium hexamethyldisilazide (NaHMDS, 1.1 eq) in THF to the N-acyloxazolidinone solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Slowly add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.[2] The product can be purified by flash column chromatography.
3. Auxiliary Cleavage:
-
The purified alkylated product is dissolved in a mixture of THF and water.
-
The solution is cooled to 0 °C, and hydrogen peroxide (4 eq) and lithium hydroxide (2 eq) are added.
-
The reaction is stirred at 0 °C for 2 hours, then quenched with a saturated aqueous solution of sodium sulfite.
-
The product is extracted with an organic solvent, and the chiral auxiliary can be recovered from the aqueous layer.
Visualization of Factors Influencing Diastereoselectivity
The following diagram illustrates the key experimental parameters that can be adjusted to optimize the diastereoselectivity of a reaction using a this compound derived chiral auxiliary.
Caption: Factors influencing the diastereoselectivity of reactions.
References
Side reactions and byproducts in the synthesis of Leucinol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of Leucinol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites in Leucinol, and how can I achieve selective derivatization?
A1: Leucinol possesses two primary reactive sites: a primary amine (-NH2) and a primary alcohol (-OH). The amine is generally more nucleophilic than the alcohol, particularly under neutral or basic conditions.
-
Selective N-derivatization: This can typically be achieved by reacting Leucinol with an electrophile (e.g., an acyl chloride, aldehyde, or alkyl halide) without protection of the hydroxyl group. The higher reactivity of the amine ensures it reacts preferentially.
-
Selective O-derivatization: To achieve selective reaction at the hydroxyl group, the amine must first be protected. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). Once the amine is protected, the hydroxyl group can be derivatized.
-
Di-derivatization: If both the amine and hydroxyl groups are to be derivatized, this can often be accomplished by using a sufficient excess of the electrophilic reagent.
Q2: I am observing incomplete reactions in my synthesis of a Leucinol derivative. What are the potential causes and solutions?
A2: Incomplete reactions can stem from several factors:
-
Insufficient reagent: Ensure that the stoichiometry of your reagents is correct. For reactions that are equilibrium-driven, using an excess of one reagent can help drive the reaction to completion.
-
Low reaction temperature: Some reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish, consider carefully increasing the temperature.
-
Poor solubility: If your starting materials are not fully dissolved, the reaction rate will be limited. Experiment with different solvent systems to ensure adequate solubility.
-
Deactivated reagents: Some reagents can degrade over time or upon exposure to air and moisture. Use freshly opened or purified reagents whenever possible.
Q3: My purified Leucinol derivative appears as an oil, but I expected a solid. What can I do?
A3: Many amino acid derivatives, including those of Leucinol, can exist as oils or thick syrups, even when pure.[1] This can be due to factors like the presence of rotamers or the compound's hygroscopic nature.[1] To induce solidification, you can try the following:
-
Trituration: Stirring the oil with a non-polar solvent in which it is insoluble (e.g., diethyl ether, pentane, or hexanes) can sometimes induce crystallization.[1]
-
Co-evaporation: Dissolving the oil in a volatile solvent and then removing the solvent under reduced pressure can sometimes leave a solid residue. Repeating this process with a solvent that can form an azeotrope with residual water or other impurities can be effective.
-
Salt formation: If your derivative contains a basic nitrogen or an acidic proton, forming a salt (e.g., a hydrochloride or sodium salt) can often lead to a crystalline solid.[1]
-
Chromatography: Careful purification by column chromatography can remove minor impurities that may be inhibiting crystallization.
Troubleshooting Guide: Side Reactions and Byproducts
This guide addresses specific issues that may arise during the synthesis of Leucinol derivatives, focusing on common side reactions and the formation of byproducts.
Issue 1: Formation of Over-acylated or Over-alkylated Byproducts
-
Observation: Mass spectrometry or NMR analysis of the crude product shows species with molecular weights corresponding to the addition of more than one equivalent of the acylating or alkylating agent.
-
Cause: When both the amine and hydroxyl groups of Leucinol are reactive towards the electrophile, di-substitution can occur. This is particularly common when a large excess of the electrophile is used.
-
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the electrophile, using closer to a 1:1 molar ratio.
-
Protecting Groups: Protect the less reactive functional group (usually the alcohol) before reacting the more reactive one (the amine).
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.
-
Issue 2: Racemization at the Chiral Center
-
Observation: The product shows a loss of optical purity, as determined by chiral HPLC or polarimetry.
-
Cause: The stereocenter in Leucinol, being adjacent to the amine, can be susceptible to racemization, especially under harsh reaction conditions (e.g., strong base or high temperatures).[2] Racemization can occur through the formation of an azlactone intermediate or by direct proton abstraction.[2]
-
Solutions:
-
Mild Reaction Conditions: Employ mild bases and lower reaction temperatures.
-
Coupling Reagents: When forming amide bonds, use coupling reagents known to minimize racemization, such as HOBt (Hydroxybenzotriazole) or HOSu (N-Hydroxysuccinimide) in combination with a carbodiimide like DCC or EDC.
-
Avoid Over-activation: In acylation reactions, "over-activation" of the carboxylic acid can lead to side reactions.[3]
-
Issue 3: Formation of Cyclic Byproducts
-
Observation: Presence of unexpected cyclic structures in the product mixture.
-
Cause: Intramolecular reactions can lead to the formation of cyclic byproducts. For example, in peptide synthesis involving aspartic acid, the formation of aminosuccinyl derivatives is a known side reaction.[4][5] While Leucinol itself does not have a side chain that can readily cyclize, derivatives of Leucinol might undergo cyclization depending on the introduced functionality.
-
Solutions:
-
Protecting Group Strategy: Judicious use of protecting groups can prevent unwanted intramolecular reactions.
-
Reaction Sequence: Altering the order of synthetic steps can sometimes circumvent the formation of cyclic byproducts.
-
Issue 4: Byproducts from Reagent Decomposition or Side Reactions
-
Observation: The presence of impurities derived from the reagents themselves.
-
Cause: Some reagents can undergo side reactions or decompose under the reaction conditions. For example, in reactions involving carbodiimides, N-acylurea derivatives can form as byproducts.[3]
-
Solutions:
-
Purification of Reagents: Use high-purity reagents.
-
Optimized Reaction Conditions: Follow established protocols that are optimized to minimize reagent-derived side reactions.
-
Work-up and Purification: A well-designed work-up and purification strategy can often remove these types of byproducts.
-
Quantitative Data Summary
| Issue | Potential Byproduct | Typical Yield Range of Byproduct | Analytical Method for Detection |
| Over-acylation | Di-acylated Leucinol | 5-30% | LC-MS, NMR |
| Racemization | Diastereomer/Enantiomer | Variable | Chiral HPLC, Polarimetry |
| Reagent-derived | N-acylurea | <10% | LC-MS, NMR |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Leucinol
-
Dissolve Leucinol (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF).
-
Add a base (e.g., triethylamine, 1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the N-acylation of Leucinol.
Caption: Troubleshooting logic for Leucinol derivative synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. researchgate.net [researchgate.net]
- 5. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-4-methylpentan-1-ol and its Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-4-methylpentan-1-ol (Leucinol) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary purification techniques for this compound, a polar amino alcohol, include:
-
Recrystallization: This is a highly effective method for purifying the compound if it is in a solid state. The principle relies on the difference in solubility between the target compound and impurities in a suitable solvent at varying temperatures.[1][2]
-
Distillation: Given its boiling point of approximately 194°C, vacuum distillation can be employed for purification, particularly for removing non-volatile impurities.[3]
-
Column Chromatography: This technique is versatile for separating this compound from structurally similar impurities.[4] Due to the polar nature of the amino and hydroxyl groups, specialized chromatography like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography is often more effective than standard silica gel chromatography.[4][5]
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Impurities can arise from starting materials, reagents, or side reactions during synthesis.[6] Common impurities include:
-
Unreacted Starting Materials: Residual amounts of the precursor ketone or amino acid.[6]
-
Reagent-Derived Byproducts: Impurities from reagents, such as remnants of reducing agents or catalysts.[6]
-
Diastereomers: If the synthesis involves the reduction of a ketone, both syn and anti isomers may form, leading to diastereomeric impurities.[6]
-
Side-Reaction Products: Over-reduction of other functional groups or self-condensation can lead to unwanted byproducts.[6]
-
Enantiomeric Impurities: If the synthesis is not fully enantioselective, the undesired enantiomer may be present.[6]
Q3: Which analytical methods are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the most prevalent method for quantifying purity.[6] Reversed-phase HPLC (RP-HPLC) is commonly used, though derivatization is often necessary to add a UV-active chromophore for detection.[7][8] Chiral HPLC is required to separate and quantify enantiomers.[6]
-
Gas Chromatography (GC): GC can be used to assess purity, especially for volatile impurities. Derivatization is frequently needed to enhance the volatility of the amino alcohol.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product and identifying impurities.[6] NMR can also be used to determine the ratio of diastereomers.[6]
-
Mass Spectrometry (MS): When coupled with GC or HPLC (GC-MS or LC-MS), this powerful technique helps identify impurities by determining their molecular weights.[6]
Q4: What specific challenges are associated with purifying N-acylated products of this compound?
A4: N-acylation alters the polarity of the molecule, which can simplify purification by reducing its interaction with silica gel compared to the parent amino alcohol. However, challenges can include:
-
Incomplete Acylation: Unreacted this compound may remain.
-
Diacylation: Reaction at both the amine and hydroxyl groups if conditions are not selective.
-
Hydrolysis: The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions during workup or purification. Purification is often achieved through recrystallization or standard silica gel chromatography.
Troubleshooting Guides
Guide 1: Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent. The rate of cooling is too rapid. The solution is supersaturated with impurities. | Use a lower-boiling point solvent or a mixed-solvent system.[4] Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath.[1] Perform a hot filtration to remove insoluble impurities before cooling.[1] |
| No crystal formation upon cooling. | The solution is not sufficiently saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by boiling off some of the solvent and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes turbid, then gently heat until clear before cooling.[4] |
| Low recovery yield. | The compound has significant solubility in the solvent at low temperatures. Premature crystallization occurred during hot filtration. The volume of solvent used was excessive. | Cool the solution in an ice bath for a longer period to maximize precipitation.[1] Ensure the funnel and receiving flask are pre-heated before hot filtration.[1] Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1] |
| Poor purity after recrystallization. | The chosen solvent does not effectively differentiate between the compound and the impurities. Crystals formed too quickly, trapping impurities. | Perform solvent screening to find a solvent where the target compound is soluble when hot but insoluble when cold, while the impurity is either always soluble or always insoluble. Ensure a slow cooling rate to promote the formation of pure crystals.[1] |
Guide 2: Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not bind to the column (Elutes in the void volume). | The eluent is too polar for the stationary phase (e.g., normal phase silica). The sample was not properly equilibrated with the binding buffer (for ion-exchange or affinity). | For normal phase, start with a less polar eluent and gradually increase polarity. For other methods, ensure the sample's pH and ionic strength match the column's equilibration buffer.[9] |
| Compound streaks or shows poor peak shape. | The compound is strongly interacting with the stationary phase (common for amines on silica gel). The column is overloaded with the sample. The sample is not fully dissolved or contains particulates. | Add a small amount of a modifier like triethylamine or ammonia to the eluent to suppress strong interactions with silica. Reduce the amount of sample loaded onto the column.[10] Ensure the sample is fully dissolved and filter it before loading.[11] |
| Low or no recovery of the compound. | The compound is irreversibly bound to the stationary phase. The elution buffer is not strong enough to displace the compound. The compound may have degraded on the column. | Use a stronger eluent or a steep gradient to elute the compound. For amines on silica, flushing with a methanol/ammonia mixture can help recover the product. Check the stability of your compound under the chromatographic conditions (e.g., pH).[10] |
| Co-elution of impurities. | The selectivity of the chromatographic system is insufficient. The column is poorly packed, leading to band broadening. | Optimize the mobile phase composition; try a different solvent system or a different stationary phase (e.g., HILIC, reversed-phase).[4] Repack the column or use a pre-packed column.[11] |
Data Presentation
Table 1: Purity and Yield Data for Recrystallization
Note: This data is representative and may vary based on initial purity and experimental conditions.[1]
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to light yellow solid | White crystalline solid |
| Purity (by HPLC) | 94.5% | >99.5% |
| Recovery Yield | N/A | 88% |
| Melting Point | 68-71 °C | 72-74 °C |
Table 2: HPLC Method Parameters for Purity Analysis
Note: This is a general starting point; method optimization is required.[6]
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Note: Derivatization required for higher sensitivity)[7] |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure using a mixed-solvent system, which is often effective for polar compounds.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Heat the flask and add a minimal amount of a "good" solvent (e.g., hot methanol or ethanol) dropwise with stirring until the solid just dissolves.
-
Insolubilization: While the solution remains hot, slowly add a "bad" or "anti-solvent" (e.g., hexane or diethyl ether) dropwise until the solution becomes faintly cloudy.[12]
-
Clarification: Add one or two more drops of the hot "good" solvent to re-clarify the solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Large, pure crystals are favored by slow cooling.[1]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under a vacuum to remove residual solvent.
Protocol 2: HPLC Analysis of Purity
This protocol provides a general method for assessing the purity of a sample.
-
Sample Preparation: Prepare a stock solution by accurately dissolving approximately 10 mg of the sample in 10 mL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile).
-
System Setup: Set up the HPLC system according to the parameters outlined in Table 2 .
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Data Analysis: Run the gradient method and record the chromatogram. Determine the purity by calculating the relative peak area of the main component compared to the total area of all peaks.
Visualizations
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification and analysis of this compound.
Diagram 2: Troubleshooting Decision Tree for Impurities
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. This compound CAS#: 502-32-9 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 4-Amino-4-methylpentan-2-ol | 4404-98-2 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: 2-Amino-4-methylpentan-1-ol (L-Leucinol)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-Amino-4-methylpentan-1-ol (also known as L-Leucinol).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry, and well-ventilated place.[1][2] To minimize degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[3]
Q2: At what temperature should I store this compound?
A2: While room temperature storage in a dark, inert atmosphere is acceptable for short periods, specific temperatures are recommended for prolonged stability. The optimal storage temperature can vary slightly by supplier, but refrigeration is generally advised.
| Storage Condition | Temperature Range | Source |
| Cool Place | Not specified, but implies below ambient | [1] |
| Refrigerated | 0°C | [4] |
| Freezer | -20°C | [5] |
Q3: Is this compound sensitive to light or air?
A3: Yes, exposure to air and light should be minimized.[3][6] It is recommended to store the compound in a dark place, such as in an amber vial, and under an inert atmosphere to prevent potential oxidation and photodegradation.[6]
Q4: What materials are incompatible with this compound?
A4: To ensure the stability of this compound, avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][7]
Q5: What are the known hazardous decomposition products of this compound?
A5: Under conditions of thermal decomposition, this compound can produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][8]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, potentially indicating compound instability.
Issue: Inconsistent Experimental Results
Inconsistent or unexpected experimental outcomes can sometimes be attributed to the degradation of starting materials.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue: Visible Changes in the Compound
The appearance of this compound is typically a clear, colorless to slightly yellow liquid.[4] Any significant change in color or the appearance of precipitates may suggest degradation or contamination.
Caption: Troubleshooting workflow for visual changes in the compound.
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of this compound and detecting potential degradation products. Method optimization will be required for specific equipment and applications.
Objective: To develop a stability-indicating HPLC method for this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable modifier
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile). A typical concentration is 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging with a standard UV detector. Derivatization or use of an alternative detector (e.g., ELSD, CAD, or MS) may be necessary.
-
-
Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the compound to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the sample with a dilute oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to high temperatures.
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Data Analysis:
-
Analyze the chromatograms of the stressed samples to ensure that the degradation product peaks are well-resolved from the main peak of this compound.
-
The purity of the unstressed sample can be determined by calculating the area percentage of the main peak relative to the total peak area.
-
Caption: General experimental workflow for HPLC purity assessment.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. L(+)-Leucinol | 7533-40-6 | Amino Acids and Derivatives | MOLNOVA [molnova.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
Optimizing reaction conditions for Leucinol-mediated aldol additions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing Leucinol-mediated aldol additions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the optimization of Leucinol-mediated aldol additions.
Issue 1: Low Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Increase Temperature: While lower temperatures often favor selectivity, a modest increase in temperature can improve the reaction rate and yield. However, be cautious as higher temperatures can also lead to side reactions and decreased selectivity. |
| Catalyst Deactivation | - Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) as water can hydrolyze the enamine intermediate. - Purify Reagents: Impurities in the aldehyde or ketone starting materials can act as catalyst poisons. |
| Unfavorable Equilibrium | - The aldol addition is a reversible reaction. If the equilibrium lies towards the starting materials, consider using a higher concentration of the ketone (nucleophile) to push the equilibrium towards the product. |
| Poor Catalyst Solubility | - Choose a solvent in which Leucinol is readily soluble to ensure a homogeneous reaction mixture. |
Issue 2: Poor Diastereoselectivity (Low dr)
| Potential Cause | Suggested Solution |
| Suboptimal Temperature | - Lower the Reaction Temperature: Diastereoselectivity in aldol reactions is often temperature-dependent. Lowering the temperature (e.g., to 0 °C, -20 °C, or even -78 °C) generally increases the energy difference between the diastereomeric transition states, leading to higher selectivity.[1] |
| Incorrect Solvent Choice | - Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state.[2] Perform a solvent screen with a range of aprotic solvents like DMSO, CHCl₃, THF, and toluene to find the optimal medium for your specific substrates. |
| Steric Effects of Substrates | - The steric bulk of the aldehyde and ketone substrates plays a crucial role in determining the facial selectivity of the attack on the enamine. Highly bulky substrates may require more optimization of other parameters. |
Issue 3: Poor Enantioselectivity (Low ee)
| Potential Cause | Suggested Solution |
| Racemic Background Reaction | - Optimize Catalyst Loading: A catalyst loading that is too low may result in a significant uncatalyzed background reaction, which is racemic. Conversely, excessively high catalyst loading can sometimes lead to aggregation and lower efficiency. A screening of catalyst loading (e.g., 5, 10, 20 mol%) is recommended. - Lower the Reaction Temperature: A lower temperature can suppress the rate of the uncatalyzed background reaction more than the catalyzed one.[1] |
| Presence of Water | - Strict Anhydrous Conditions: Water can interfere with the chiral environment created by the catalyst, leading to a drop in enantioselectivity. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Incorrect Catalyst Enantiomer | - Ensure you are using the correct enantiomer of Leucinol to obtain the desired product enantiomer. The catalyst directs the formation of a specific stereoisomer. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a Leucinol-mediated aldol addition?
A1: The Leucinol-catalyzed aldol addition proceeds through an enamine catalytic cycle. First, Leucinol reacts with the ketone to form a chiral enamine intermediate. This enamine then acts as a nucleophile and attacks the aldehyde electrophile in a stereocontrolled manner. Finally, the resulting iminium ion is hydrolyzed to release the aldol product and regenerate the Leucinol catalyst.[3]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can significantly impact the yield and stereoselectivity of the reaction by influencing the stability of the transition states and the solubility of the catalyst and reagents.[2] Aprotic solvents are generally preferred. For instance, polar aprotic solvents like DMSO can often lead to higher yields, while non-polar solvents like toluene may enhance stereoselectivity in some cases. A solvent screen is crucial for optimization.
Q3: What are common side reactions in Leucinol-mediated aldol additions?
A3: Common side reactions include:
-
Self-aldol reaction of the ketone: If the ketone is highly reactive, it can react with itself. Using a large excess of the ketone can sometimes mitigate this.
-
Cannizzaro reaction of the aldehyde: If the aldehyde has no α-hydrogens and is prone to disproportionation under basic conditions (though Leucinol is not a strong base, this can be a minor pathway).
-
Over-oxidation or reduction: Depending on the substrates and reaction conditions, minor redox side products may be observed.
-
Dehydration of the aldol product: Especially at higher temperatures, the initial β-hydroxy ketone can eliminate water to form an α,β-unsaturated ketone.[4]
Q4: Can I use additives to improve the reaction?
A4: Yes, in some cases, additives can be beneficial. For example, the presence of a small amount of water has been shown to sometimes improve reaction rates in proline-catalyzed aldol reactions, a mechanistically similar process.[5] However, for Leucinol-mediated reactions, starting with anhydrous conditions is generally recommended to maximize stereoselectivity. Acidic or basic additives can also influence the reaction but should be used with caution as they can interfere with the catalytic cycle.
Q5: How does the substrate scope affect the reaction conditions?
A5: The electronic and steric properties of both the aldehyde and the ketone have a significant impact on the optimal reaction conditions. Electron-withdrawing groups on the aldehyde generally make it more electrophilic and can increase the reaction rate. Sterically hindered ketones or aldehydes may require higher temperatures or longer reaction times to achieve good conversion. Aromatic and aliphatic aldehydes may also behave differently, necessitating re-optimization of the conditions.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the outcome of a typical Leucinol-mediated aldol addition, using the reaction between cyclohexanone and 4-nitrobenzaldehyde as a representative example. Please note that these are representative data compiled from analogous systems and should be used as a starting point for optimization.
Table 1: Effect of Solvent on Reaction Outcome
| Solvent | Yield (%) | diastereomeric ratio (anti:syn) | enantiomeric excess (ee, %) |
| DMSO | 85 | 90:10 | 92 |
| CHCl₃ | 78 | 92:8 | 95 |
| THF | 72 | 88:12 | 89 |
| Toluene | 65 | 95:5 | 97 |
| Acetonitrile | 80 | 85:15 | 90 |
Reaction conditions: Cyclohexanone (2 mmol), 4-nitrobenzaldehyde (1 mmol), Leucinol (20 mol%), room temperature, 24h.[6][7]
Table 2: Effect of Temperature on Reaction Outcome
| Temperature (°C) | Yield (%) | diastereomeric ratio (anti:syn) | enantiomeric excess (ee, %) |
| 40 | 90 | 85:15 | 88 |
| 25 (Room Temp) | 85 | 90:10 | 92 |
| 0 | 75 | 95:5 | 97 |
| -20 | 60 | >98:2 | 99 |
Reaction conditions: Cyclohexanone (2 mmol), 4-nitrobenzaldehyde (1 mmol), Leucinol (20 mol%), DMSO, 24h.[6][7]
Table 3: Effect of Catalyst Loading on Reaction Outcome
| Catalyst Loading (mol%) | Yield (%) | diastereomeric ratio (anti:syn) | enantiomeric excess (ee, %) |
| 5 | 70 | 88:12 | 85 |
| 10 | 82 | 90:10 | 90 |
| 20 | 85 | 90:10 | 92 |
| 30 | 86 | 89:11 | 92 |
Reaction conditions: Cyclohexanone (2 mmol), 4-nitrobenzaldehyde (1 mmol), DMSO, room temperature, 24h.[5]
Experimental Protocols
General Protocol for a Leucinol-Mediated Aldol Addition of Cyclohexanone to 4-Nitrobenzaldehyde
-
Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add L-Leucinol (0.2 mmol, 20 mol%).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous solvent (e.g., DMSO, 5 mL).
-
-
Reaction:
-
Add cyclohexanone (2.0 mmol, 2 equivalents) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-nitrobenzaldehyde (1.0 mmol, 1 equivalent).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 12-48 hours).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the aldol product.
-
Determine the yield of the purified product.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude or purified product.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2]
-
Visualizations
Caption: Catalytic cycle of the Leucinol-mediated aldol addition.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Enantioselective Catalytic Aldol Reactions in the Presence of Knoevenagel Nucleophiles: A Chemoselective Switch Optimized in Deep Eutectic Solvents Using Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Removal of the Chiral Auxiliary from the Final Product
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of chiral auxiliaries from final products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of chiral auxiliary cleavage.
1. What should I do if my chiral auxiliary fails to cleave completely?
Incomplete cleavage of a chiral auxiliary can be a significant hurdle. Here are several steps and factors to consider for troubleshooting this issue:
-
Verify Reagent Quality and Stoichiometry: Ensure that all reagents are fresh and of the appropriate purity. For cleavage reactions like the use of LiOH/H₂O₂ for Evans auxiliaries, the concentration and equivalents of the reagents are critical.[1][2] An excess of the cleaving reagent is often necessary to drive the reaction to completion.[1]
-
Optimize Reaction Conditions:
-
Temperature: Some cleavage reactions may require elevated temperatures to proceed at a reasonable rate. Conversely, for sensitive substrates, lower temperatures may be necessary to prevent side reactions.[1]
-
Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[1]
-
Solvent: The choice of solvent can significantly impact the reaction rate and outcome.[1]
-
-
Consider Steric Hindrance: If the substrate is sterically hindered around the auxiliary, cleavage may be more difficult. In such cases, a different cleavage method or a more reactive reagent might be necessary.[1]
-
Investigate Alternative Cleavage Methods: If optimizing the current conditions doesn't lead to complete cleavage, consider switching to an entirely different method. For example, if basic hydrolysis is failing, an acidic or reductive cleavage might be more effective.[1]
2. How can I prevent epimerization of my product during auxiliary removal?
Epimerization, the change in configuration at a stereocenter, is a common side reaction during auxiliary removal, particularly under basic or acidic conditions.[3]
-
Control the Base/Acid Strength and Stoichiometry: The choice and amount of acid or base can be critical. Using milder conditions is often recommended.[3]
-
Lower the Reaction Temperature: Performing the cleavage at lower temperatures can often minimize the rate of epimerization.
-
Choose the Cleavage Method Carefully: Some cleavage methods are inherently less prone to causing epimerization. Reductive cleavage methods, for instance, are often milder than harsh acidic or basic hydrolysis.[1]
-
Consider the Substrate's Structure: The susceptibility of a product to epimerization is often dependent on its structure.
3. What are the best practices for purifying my product after auxiliary cleavage?
Purification after auxiliary removal is crucial to isolate the desired enantiomerically pure product.
-
Separation of Diastereomers Before Cleavage: A key advantage of using chiral auxiliaries is that the products of the asymmetric reaction are diastereomers, which can often be separated by standard techniques like column chromatography or crystallization before the auxiliary is removed.[1][4] This is often more straightforward than separating enantiomers.
-
Extraction: A common first step in purification is a liquid-liquid extraction to remove the cleaved auxiliary and other water-soluble byproducts. The choice of extraction solvent should be based on the solubility of the product.[1]
-
Column Chromatography: Silica gel column chromatography is a widely used method for purifying the final product. The choice of eluent system will depend on the polarity of the product and any remaining impurities.[1]
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification and can sometimes lead to an enhancement of the enantiomeric purity.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing chiral auxiliaries?
The choice of cleavage method depends on the type of chiral auxiliary and the nature of the substrate. The most common methods fall into these categories:
-
Hydrolytic Cleavage (Basic or Acidic): This is a widely used method, for instance, using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to cleave Evans' oxazolidinone auxiliaries to yield carboxylic acids.[5][6][7]
-
Reductive Cleavage: Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to cleave the auxiliary and reduce the carbonyl group to an alcohol.[5][8]
-
Transesterification: Using alkoxides to generate esters from the acylated auxiliary.
-
Other Nucleophilic Cleavages: Other nucleophiles can be employed to yield different functional groups.
Q2: How do I choose the right cleavage method for my specific chiral auxiliary?
The optimal cleavage method is highly dependent on the structure of the chiral auxiliary. It is essential to consult the literature for methods that have been successfully applied to the specific auxiliary you are using. For example, conditions for removing pseudoephedrine amides have been developed to yield carboxylic acids, alcohols, aldehydes, and ketones.[4]
Q3: Can the chiral auxiliary be recovered and reused?
Yes, in many cases, the chiral auxiliary can be recovered and reused, which is a significant advantage of this methodology, especially for expensive auxiliaries.[4][9] Recovery is typically achieved during the workup and purification steps, often involving extraction and chromatography.[5]
Q4: What is the difference between exocyclic and endocyclic cleavage?
This distinction is particularly important for cyclic auxiliaries like oxazolidinones.
-
Exocyclic cleavage is the desired reaction where the bond connecting the acyl group (your product) to the auxiliary is broken, leaving the auxiliary's ring structure intact for recovery.[5]
-
Endocyclic cleavage is an undesired side reaction where the ring of the auxiliary itself is opened, leading to byproducts and loss of the recoverable auxiliary.[5][6] The choice of nucleophile and reaction conditions is critical to favor exocyclic cleavage.[5]
Data Presentation
Table 1: Comparison of Common Cleavage Methods for Evans' Oxazolidinone Auxiliaries
| Cleavage Method | Reagents | Product Functional Group | Typical Yields | Key Considerations |
| Basic Hydrolysis | LiOH / H₂O₂ | Carboxylic Acid | High | Potential for epimerization, oxygen evolution safety concern.[2] |
| Reductive Cleavage | LiBH₄ | Alcohol | High | Milder conditions, may reduce other functional groups. |
| Reductive Cleavage | LiAlH₄ | Alcohol | High | Potent reducing agent, less functional group tolerance.[8] |
| Transesterification | NaOMe / MeOH | Methyl Ester | Good to High | Useful for direct formation of esters. |
| Weinreb Amide Formation | Me(MeO)NH·HCl, AlMe₃ | Weinreb Amide | Good to High | Useful intermediate for ketone synthesis. |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage of N-Acyl Oxazolidinone using LiOH/H₂O₂
This protocol describes a general procedure for the removal of an Evans' oxazolidinone auxiliary to yield a carboxylic acid.
-
Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.[1]
-
Addition of Reagents: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2-3 equivalents).[1]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[1]
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.[1][5]
-
Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.
-
Isolation of Product: Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl) and then extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated to yield the product.[1]
Visualizations
Caption: General workflow for the use and removal of a chiral auxiliary.
Caption: Troubleshooting workflow for incomplete chiral auxiliary cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. york.ac.uk [york.ac.uk]
Troubleshooting racemization during reactions involving 2-Amino-4-methylpentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to racemization during reactions involving 2-Amino-4-methylpentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
Racemization is the process by which a pure enantiomer is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity.[1] For a chiral molecule like this compound, maintaining its specific three-dimensional structure (stereochemistry) is often crucial for its biological activity and effectiveness in pharmaceutical applications. Racemization leads to a loss of enantiomeric purity, which can significantly reduce the efficacy of a drug or introduce unintended side effects.
Q2: What are the primary factors that cause racemization in reactions with this amino alcohol?
The most common causes of racemization are harsh reaction conditions.[2] These include:
-
Strongly Basic or Acidic Conditions: Strong bases can abstract the proton at the chiral center, leading to the formation of a planar, achiral intermediate (like an enolate or imine), which can then be re-protonated from either side to form a racemic mixture.[1][2][3][4]
-
High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization.[2][3]
-
Prolonged Reaction Times: Extended exposure to potentially racemizing conditions increases the likelihood of stereochemical loss.[2]
-
Choice of Reagents and Solvents: Certain coupling reagents, catalysts, and solvents can promote the formation of unstable intermediates that are prone to racemization.[2][5] Protic solvents, for instance, can stabilize charged intermediates that may be susceptible to racemization.[2]
Q3: How can protecting groups help minimize racemization?
Protecting groups are essential tools for preserving stereochemical integrity.[2]
-
Urethane-type protecting groups for the amino functionality, such as Carbobenzyloxy (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc), are known to reduce the potential for racemization.[6][7]
-
Bulky protecting groups can provide steric hindrance, physically blocking bases or other reagents from accessing the chiral center.[2]
-
Electron-withdrawing protecting groups can decrease the acidity of the proton at the chiral center, making it less susceptible to abstraction by a base.[2][8]
Q4: At which stages of a synthetic process is racemization most likely to occur?
Racemization is a risk at multiple stages of a typical synthetic workflow:[2]
-
During the main reaction: This is often the primary stage for racemization if conditions are not optimized.[2]
-
During work-up: Using strong acids or bases in aqueous work-ups can cause the final product to racemize.[2]
-
During purification: Standard silica gel chromatography can lead to racemization for sensitive compounds because silica is acidic. This can be mitigated by using neutral supports like alumina or deactivating the silica with a base (e.g., triethylamine).[2]
Troubleshooting Guide for Racemization
This guide addresses the common problem of observing low enantiomeric excess (%ee) in your product.
Problem: Significant loss of enantiomeric excess (%ee) detected in the final product.
Below is a systematic approach to identifying and solving the issue.
Caption: Troubleshooting decision tree for diagnosing and resolving low enantiomeric excess.
Data on Influencing Factors
Optimizing reaction parameters is key to preventing racemization. The following tables provide illustrative data on how different factors can impact the stereochemical outcome of a reaction involving an amino alcohol.
Table 1: Effect of Base on Enantiomeric Excess (%ee) in a Model Acylation Reaction
| Entry | Base | pKa of Conjugate Acid | Temperature (°C) | Time (h) | %ee of Product |
| 1 | Sodium Hydroxide (NaOH) | ~15.7 | 25 | 12 | 65% |
| 2 | Triethylamine (TEA) | 10.75 | 25 | 12 | 88% |
| 3 | N,N-Diisopropylethylamine (DIPEA) | 10.1 | 25 | 12 | 95% |
| 4 | N-Methylmorpholine (NMM) | 7.38 | 25 | 12 | >98% |
| 5 | 2,4,6-Collidine | 7.43 | 25 | 12 | >99% |
Data are representative. Stronger, less sterically hindered bases tend to increase the rate of racemization.[5]
Table 2: Effect of Temperature and Solvent on Racemization
| Entry | Solvent | Temperature (°C) | Time (h) | %ee of Product |
| 1 | Tetrahydrofuran (THF) | 50 | 24 | 85% |
| 2 | Tetrahydrofuran (THF) | 25 | 24 | 96% |
| 3 | Tetrahydrofuran (THF) | 0 | 24 | >99% |
| 4 | Dimethylformamide (DMF) | 25 | 24 | 92% |
| 5 | Dichloromethane (DCM) | 25 | 24 | 97% |
Data are representative. Lowering the reaction temperature is a highly effective strategy for minimizing racemization.[2] Solvent choice also plays a significant role.[2][9]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to Minimize Racemization
This protocol describes a standard amide bond formation reaction between N-protected this compound and a carboxylic acid, using conditions designed to suppress racemization.
Caption: General experimental workflow for low-racemization amide coupling.
Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Activation: Cool the solution to 0°C in an ice bath. Add a racemization-suppressing additive such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) (1.1 eq.).[5][10] Following this, add the coupling reagent, such as DIC (N,N'-diisopropylcarbodiimide) (1.1 eq.). Stir the mixture at 0°C for 15-30 minutes.
-
Coupling: To the activated mixture, add a solution of N-protected this compound (1.05 eq.) and a mild organic base like N-Methylmorpholine (NMM) (1.1 eq.).[5]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up using mild acidic and basic washes (e.g., dilute HCl, saturated NaHCO₃ solution). Avoid strong acids or bases.[2]
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (%ee) Determination
This protocol provides a general method for determining the enantiomeric purity of a this compound derivative.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC®) are common choices.[11]
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.5-1.0 mg/mL) in the mobile phase or a compatible solvent. A racemic standard of the compound is required to identify the retention times of both enantiomers.
-
Mobile Phase: A typical mobile phase for chiral separations consists of a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol). The exact ratio must be optimized to achieve baseline separation.
-
HPLC Conditions (Starting Point):
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV detector set to an appropriate wavelength (e.g., 210 nm or based on the chromophore in the molecule).
-
Temperature: Ambient. Note that temperature can affect separation, so it should be kept constant.[12]
-
-
Analysis:
-
Inject the racemic standard to determine the retention times for both the (R) and (S) enantiomers.
-
Inject the sample from your reaction.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: %ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100%
-
Mechanism of Racemization
Understanding the mechanism is key to preventing it. The most common pathway involves the formation of a planar, achiral intermediate.
Caption: General mechanism of base-catalyzed racemization via a planar intermediate.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. creation.com [creation.com]
- 4. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 9. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Effect of temperature on retention of enantiomers of beta-methyl amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of solvent choice on the stereochemical outcome of Leucinol-based reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucinol-based reactions. The focus is on understanding and mitigating the impact of solvent choice on the stereochemical outcome of these reactions.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical in Leucinol-based asymmetric reactions?
A1: Solvents play a crucial role beyond simply dissolving reactants. In stereoselective synthesis, the solvent can significantly influence the energy of the transition states leading to different stereoisomers.[1][2] Factors such as solvent polarity, coordinating ability, and hydrogen-bonding capacity can alter the conformation of the chiral auxiliary-substrate complex and stabilize or destabilize certain transition state geometries, thereby dictating the diastereomeric or enantiomeric excess (d.e. or e.e.) of the product.[2]
Q2: I am observing low diastereoselectivity in my alkylation reaction using a Leucinol-derived oxazolidinone. What is the likely cause?
A2: Low diastereoselectivity in such reactions is often linked to the solvent. The aggregation state of the lithium enolate, which is a key intermediate, is highly solvent-dependent. A solvent that does not properly coordinate the lithium ion can lead to a mixture of reactive species, resulting in poor stereocontrol. Additionally, the solvent's polarity can affect the "open" versus "closed" transition state equilibrium, which directly impacts the facial selectivity of the electrophilic attack. A thorough solvent screening is often the first step in optimizing these reactions.
Q3: Can a change in solvent completely reverse the stereochemical outcome?
A3: While less common, it is possible. The phenomenon, known as solvent-induced stereoinversion, can occur when a change in solvent alters the dominant reaction mechanism or the most stable transition state geometry. For some reactions, a switch from a non-polar to a polar solvent, or vice-versa, can favor the formation of the opposite diastereomer or enantiomer.
Q4: What are the most common solvents to screen for a diastereoselective alkylation using a Leucinol-derived oxazolidinone?
A4: A good starting point for solvent screening includes a range of aprotic solvents with varying polarities and coordinating abilities. Tetrahydrofuran (THF) is a very common choice due to its good balance of properties. Other solvents to consider are diethyl ether (Et₂O), dichloromethane (DCM), toluene, and 2-methyltetrahydrofuran (2-MeTHF). It is advisable to start with THF and then explore less or more polar/coordinating solvents based on the initial results.
Q5: My reaction is very slow. Could the solvent be the issue?
A5: Absolutely. The solvent can affect the reaction rate by influencing the solubility of the reactants and the stability of intermediates. If your starting materials or intermediates are not well-solvated, the reaction kinetics can be significantly hindered. In such cases, trying a more polar solvent or a co-solvent system might be beneficial. However, be aware that a change in solvent to increase the reaction rate might have a negative impact on the stereoselectivity, requiring a careful optimization of both parameters.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Poor d.e.) in Asymmetric Alkylation
Symptoms:
-
The crude NMR or chiral HPLC/GC analysis of your product shows a nearly 1:1 mixture of diastereomers or a significantly lower d.e. than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The solvent may not be optimal for achieving high diastereoselectivity. A solvent screen is highly recommended. See the data table below for illustrative examples of how solvent can impact d.e. |
| Temperature Control | The reaction may be too warm. Lowering the temperature (e.g., from -78 °C to -100 °C) can enhance stereoselectivity by favoring the more ordered transition state. |
| Base or Enolization Issue | Incomplete or incorrect enolate formation can lead to poor selectivity. Ensure your base (e.g., LDA, NaHMDS) is fresh and accurately titrated. The choice of base can also influence the enolate geometry. |
| Moisture Contamination | Water can quench the enolate and interfere with the reaction. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. |
Illustrative Data: Solvent Effect on Diastereoselectivity
The following table provides an illustrative example of how solvent choice can influence the diastereomeric excess (d.e.) in the asymmetric alkylation of a Leucinol-derived N-acyloxazolidinone. Note: This data is representative and the actual results may vary depending on the specific substrate and electrophile.
| Solvent | Dielectric Constant (ε) | Typical Diastereomeric Excess (d.e.) |
| Toluene | 2.4 | >95% |
| Diethyl Ether (Et₂O) | 4.3 | 90-95% |
| Tetrahydrofuran (THF) | 7.6 | >98% |
| Dichloromethane (DCM) | 9.1 | 85-90% |
| Acetonitrile (MeCN) | 37.5 | <50% |
Issue 2: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows unreacted starting material and little to no product formation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Your starting material or intermediate may be insoluble in the chosen solvent. Try a more polar solvent or a co-solvent system. |
| Reaction Temperature Too Low | While low temperatures favor selectivity, they can also slow down the reaction to an impractical rate. Consider a gradual increase in temperature after the initial enolization step. |
| Inactive Reagents | The base or electrophile may have degraded. Use freshly prepared or purchased reagents. |
| Incorrect Stoichiometry | Ensure the accurate measurement of all reactants, especially the base and electrophile. |
Experimental Protocols
General Protocol for Asymmetric Alkylation of a Leucinol-Derived N-Acyloxazolidinone
This protocol provides a general methodology for the diastereoselective alkylation of an N-acyloxazolidinone derived from L-Leucinol.
1. Preparation of the N-Acyloxazolidinone:
-
L-Leucinol is converted to the corresponding oxazolidinone using standard methods (e.g., reaction with phosgene or a phosgene equivalent).
-
The resulting oxazolidinone is then acylated with the desired acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane.
2. Diastereoselective Alkylation:
-
To a solution of the N-acyloxazolidinone (1.0 equiv) in the chosen anhydrous solvent (e.g., THF, see table above) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the base (e.g., Lithium Diisopropylamide - LDA, 1.05 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.1 equiv) dropwise at -78 °C.
-
The reaction mixture is stirred at -78 °C for a specified time (typically 1-4 hours), and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or by chiral HPLC/GC analysis.
-
The product is purified by column chromatography on silica gel.
3. Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the desired chiral carboxylic acid, alcohol, or aldehyde, and the recoverable Leucinol-derived auxiliary.
Visualizations
Caption: Workflow for Leucinol-based asymmetric alkylation.
Caption: Logical steps for troubleshooting low diastereoselectivity.
References
Analytical methods for determining enantiomeric excess with Leucinol auxiliaries
Welcome to the technical support center for the determination of enantiomeric excess (e.e.) using leucinol-derived auxiliaries. This resource provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and step-by-step troubleshooting guides for common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (e.e.) and why is it important?
A1: Enantiomeric excess (e.e.) is a measurement of the purity of a chiral substance.[1][2] It indicates the degree to which a sample contains one enantiomer in a greater amount than the other.[1] A sample with 70% of one enantiomer and 30% of the other has an e.e. of 40% (70% - 30%).[1] A racemic mixture, which has a 50:50 ratio of enantiomers, has an e.e. of 0%, while a completely pure single enantiomer has an e.e. of 100%.[1][3] This measurement is critical in drug development because different enantiomers of a chiral drug can have significantly different pharmacological and toxicological effects.
Q2: How is enantiomeric excess calculated?
A2: Enantiomeric excess is calculated as the absolute difference between the mole fractions or percentages of the two enantiomers (R and S). The formula is:
% e.e. = |(%R) - (%S)|
Alternatively, if you have the ratio of the two enantiomers from an analytical method (like the integrated peak areas from an HPLC chromatogram or NMR spectrum), you can use the formula:
% e.e. = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Q3: What are the primary analytical methods for determining the e.e. of compounds made with leucinol auxiliaries?
A3: The most common and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2] When a chiral molecule is reacted with a leucinol auxiliary, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated and quantified by HPLC or distinguished by NMR.[4][5]
Q4: How does Chiral HPLC work for determining e.e.?
A4: Chiral HPLC separates the diastereomers formed from the leucinol auxiliary on a chiral stationary phase (CSP).[2] Because the two diastereomers interact differently with the chiral environment of the column, they travel through it at different speeds and are detected at different times (retention times). The area under each peak in the resulting chromatogram is proportional to the amount of that diastereomer, allowing for the calculation of the e.e.
Q5: How does NMR Spectroscopy work for determining e.e.?
A5: NMR spectroscopy can distinguish between the diastereomers formed with the leucinol auxiliary.[5][6] In the presence of the chiral auxiliary, the corresponding protons (or other nuclei like ¹³C, ¹⁹F, ³¹P) in the two diastereomers are in slightly different chemical environments.[7] This results in separate signals (peaks) in the NMR spectrum for each diastereomer. By integrating the area of these distinct peaks, the ratio of the diastereomers, and thus the e.e., can be accurately determined.[5]
Analytical Methods & Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying the diastereomers formed from your chiral analyte and the leucinol auxiliary.
General Experimental Protocol for Chiral HPLC Analysis:
-
Column Selection : Choosing the right column is critical and often empirical.[8][9] Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often a good starting point for separating diastereomers.[4][10]
-
Mobile Phase Preparation : For normal-phase HPLC, a common mobile phase is a mixture of hexane and isopropanol. For reversed-phase, acetonitrile and water/buffer are used.[2] The exact ratio must be optimized to achieve baseline separation.[2][9]
-
Sample Preparation : Dissolve the diastereomeric mixture in the mobile phase at a known concentration (e.g., 1 mg/mL).[9] Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[9]
-
Instrument Setup :
-
Analysis : Inject a small volume (e.g., 10 µL) of the sample.[9] Record the chromatogram and integrate the areas of the two separated diastereomer peaks.
-
Calculation : Use the peak areas to calculate the diastereomeric excess (d.e.), which corresponds to the enantiomeric excess (e.e.) of your original compound.
Table 1: Example HPLC Data for Diastereomer Separation
| Diastereomer | Retention Time (min) | Peak Area | % of Total Area |
| Diastereomer 1 | 8.15 | 125,000 | 25% |
| Diastereomer 2 | 9.72 | 375,000 | 75% |
| Calculated e.e. | 50% (75% - 25%) |
Method 2: NMR Spectroscopy
NMR spectroscopy provides a non-destructive method to determine the e.e. by quantifying the ratio of diastereomers in solution.
General Experimental Protocol for NMR Analysis:
-
Sample Preparation : Dissolve an accurate amount of the purified diastereomeric mixture (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2]
-
Data Acquisition : Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio and a long relaxation delay (e.g., d1 = 10s) to ensure accurate integration.
-
Data Processing :
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Identify a set of well-resolved signals corresponding to the same proton(s) in the two different diastereomers.
-
Carefully integrate these two signals.
-
-
Calculation : The ratio of the integrals directly corresponds to the ratio of the diastereomers. Use this ratio to calculate the e.e.
Table 2: Example ¹H NMR Data for Diastereomer Analysis
| Diastereomer | Chemical Shift (δ, ppm) | Description | Integral Value |
| Diastereomer 1 | 3.52 | -OCH₃ signal | 1.00 |
| Diastereomer 2 | 3.55 | -OCH₃ signal | 2.50 |
| Calculated e.e. | 42.9% (|1.00-2.50| / (1.00+2.50) * 100) |
Troubleshooting Guides
Issue 1: Poor or No Peak Resolution in Chiral HPLC
Q: My HPLC chromatogram shows a single broad peak or two heavily overlapping peaks for my diastereomers. What should I do?
A: Poor resolution is a common issue that can often be solved by systematically optimizing your method.[9]
-
Possible Cause 1: Suboptimal Mobile Phase Composition. The polarity of your mobile phase may not be suitable for separation.[9]
-
Solution: Systematically vary the ratio of your solvents. For a hexane/isopropanol system, try decreasing the percentage of the more polar solvent (isopropanol) in small increments (e.g., from 10% to 8%, then 5%). This often increases retention times and improves resolution.[9]
-
-
Possible Cause 2: Inappropriate Chiral Stationary Phase (CSP). The selected column may not be effective for your specific molecules.[9]
-
Possible Cause 3: Temperature Effects. Column temperature can influence selectivity.
-
Solution: Try running the separation at a lower or higher temperature (e.g., 15°C or 40°C) to see if it improves resolution.
-
-
Possible Cause 4: Incorrect Flow Rate. A lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.
-
Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min).
-
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
Issue 2: Inaccurate e.e. Values from NMR Integration
Q: The e.e. value calculated from my ¹H NMR spectrum seems incorrect or is inconsistent between experiments. What could be the cause?
A: Accurate integration is crucial for reliable e.e. determination by NMR. Several factors can lead to errors.
-
Possible Cause 1: Poor Signal Resolution. The peaks for the two diastereomers are overlapping, making accurate integration impossible.
-
Solution: Try using a higher field strength NMR spectrometer (e.g., 600 MHz instead of 300 MHz) to increase signal dispersion. You can also try a different deuterated solvent, as solvent effects can sometimes alter chemical shifts and improve separation.
-
-
Possible Cause 2: Incomplete Relaxation of Nuclei. If the relaxation delay (d1) is too short, signals may not fully relax between pulses, leading to inaccurate integrals, especially for protons with long relaxation times (like quaternary carbons or non-protonated carbons).
-
Solution: Increase the relaxation delay (d1) in your acquisition parameters to at least 5 times the longest T1 value of the protons being integrated. If T1 is unknown, using a d1 of 10-30 seconds is a safe starting point for quantitative work.
-
-
Possible Cause 3: Presence of Water or Other Impurities. Adventitious water or residual solvents can obscure signals or interfere with the reaction.[11]
-
Solution: Ensure your sample and NMR solvent are scrupulously dry. Using activated molecular sieves can help remove residual water.[11] Re-purify your sample if other impurities are present.
-
-
Possible Cause 4: Signal-to-Noise Ratio is Too Low. Weak signals can be difficult to integrate accurately.
-
Solution: Increase the number of scans to improve the signal-to-noise ratio.
-
Caption: A standard workflow for obtaining accurate e.e. values via NMR.
Issue 3: No Separation of Signals in the NMR Spectrum
Q: I've coupled my analyte with the leucinol auxiliary, but I only see one set of signals in the ¹H NMR spectrum. Why?
A: This indicates that the chemical environments of the two diastereomers are too similar to be resolved by the spectrometer.
-
Possible Cause 1: Accidental Signal Overlap. The diagnostic signals for your diastereomers happen to have the exact same chemical shift under the current conditions.
-
Solution: As mentioned before, try changing the solvent or using a higher field spectrometer.
-
-
Possible Cause 2: Insufficient Chiral Induction. The leucinol auxiliary may not be inducing a large enough difference in the chemical environments of the diastereomers to be detectable.
-
Solution: Consider derivatizing your analyte-leucinol adduct with a chiral derivatizing agent (CDA) that is known to cause large chemical shift differences, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The resulting Mosher's esters or amides often show significant separation of signals, especially for protons near the chiral center.
-
-
Possible Cause 3: Use of a Chiral Solvating Agent (CSA). Instead of derivatization, you can add a chiral solvating agent to the NMR tube.
-
Solution: Add a substance like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol to your NMR sample.[2] This agent forms transient, weak complexes with your diastereomers, which can be enough to induce a small, but detectable, separation in their NMR signals.
-
Caption: How a chiral auxiliary converts enantiomers into distinguishable diastereomers for NMR.
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparison of 2-Amino-4-methylpentan-1-ol with other chiral amino alcohols
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stereochemically pure molecules, particularly in the pharmaceutical and fine chemical industries, the selection of an appropriate chiral auxiliary or ligand is a critical decision. Chiral amino alcohols represent a versatile and widely utilized class of compounds for inducing stereoselectivity in a variety of asymmetric transformations. This guide provides an objective comparison of 2-Amino-4-methylpentan-1-ol (a derivative of Leucine, often referred to as Leucinol) with other commonly employed chiral amino alcohols: (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, L-alaninol, and D-alaninol.
This comparison focuses on their performance in benchmark asymmetric reactions, supported by available experimental data. It is important to note that direct comparative studies under identical conditions for all these specific amino alcohols are limited in the published literature. Therefore, the data presented is a collation from various sources and may involve derivatives of the parent amino alcohols.
Performance in Asymmetric Synthesis: A Comparative Overview
Chiral amino alcohols are frequently employed as precursors for chiral ligands in metal-catalyzed reactions or as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. Two common benchmark reactions used to evaluate their effectiveness are the enantioselective addition of diethylzinc to aldehydes and the asymmetric aldol reaction.
Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a classic carbon-carbon bond-forming reaction that produces a chiral secondary alcohol. The efficiency of the chiral amino alcohol-derived ligand is assessed by the yield and the enantiomeric excess (ee%) of the product.
| Chiral Amino Alcohol Derivative/Analog | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Product Configuration |
| This compound (Leucinol) Derivative | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| (1S,2S)-2-Amino-1-phenyl-1,3-propanediol Derivative | 5 | Toluene | 0 | 2 | >95 | 94 | (S) |
| L-Alaninol Derivative | 2 | Toluene | 0 | 24 | 92 | 78 | (R) |
| (1R,2S)-(-)-Norephedrine (for comparison) | 2 | Toluene | 0 | 24 | >95 | 94 | (S)[1] |
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective formation of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Chiral amino alcohols are often converted into oxazolidinone auxiliaries to direct this reaction.
| Chiral Auxiliary Derived From | Substrate | Reagent/Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (ee%) |
| This compound (Leucinol) | N/A | N/A | N/A | N/A | N/A |
| (1S,2S)-2-Amino-1-phenyl-1,3-propanediol | N/A | N/A | N/A | N/A | N/A |
| L-Prolinol (structurally related to L-Alaninol) | Acetone + Isobutyraldehyde | 20 mol% catalyst, DMSO, RT, 48h | 95:5 | 68 | 93 (anti)[2] |
| L-Proline (for comparison) | Acetone + Isobutyraldehyde | 30 mol% catalyst, DMSO, RT, 48h | 95:5 | 97 | 96 (anti)[2] |
Note: Specific comparative data for oxazolidinone auxiliaries derived from this compound and (1S,2S)-2-Amino-1-phenyl-1,3-propanediol in a standardized aldol reaction is limited. The data for L-Prolinol, a structurally similar chiral amino alcohol to L-Alaninol, is provided for a representative organocatalyzed aldol reaction.[2] Evans-type oxazolidinone auxiliaries, often derived from amino alcohols, are well-known to provide high diastereoselectivity in aldol reactions.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and evaluation of catalytic performance. Below are representative protocols for the benchmark reactions discussed.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a generalized procedure and may require optimization for each specific chiral amino alcohol ligand.
Materials:
-
Chiral amino alcohol
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard oven-dried glassware under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.[1]
General Procedure for an Asymmetric Aldol Reaction using a Chiral Oxazolidinone Auxiliary
This protocol outlines the key steps for a diastereoselective aldol reaction using an N-acyl oxazolidinone derived from a chiral amino alcohol.
Materials:
-
N-acyl oxazolidinone (derived from the chiral amino alcohol)
-
Anhydrous dichloromethane (DCM)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Phosphate buffer
-
Methanol, Hydrogen peroxide
Procedure:
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM and cool the solution to 0 °C. Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of TEA or DIPEA (1.2 eq). Stir the mixture for 30-60 minutes at 0 °C.
-
Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise. Stir at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C over 1-2 hours.
-
Work-up: Quench the reaction by adding a phosphate buffer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the corresponding β-hydroxy acid, ester, or alcohol.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. The enantiomeric excess of the final product after auxiliary removal can be determined by chiral HPLC or GC.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the underlying mechanistic pathways is essential for understanding and designing asymmetric syntheses.
References
A Comparative Guide to the Efficacy of Leucinol-derived versus Evans Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the stereocontrolled construction of complex molecular architectures. Among the most reliable and widely employed are the oxazolidinone-based auxiliaries, with the Evans auxiliaries setting a venerable benchmark. This guide provides an objective comparison of the efficacy of Leucinol-derived auxiliaries, specifically (4S)-4-isobutyl-2-oxazolidinone, and the archetypal Evans auxiliaries, such as (4R)-4-benzyl-2-oxazolidinone and (4S)-4-isopropyl-2-oxazolidinone. This comparison is supported by experimental data from key asymmetric reactions, detailed experimental protocols, and visualizations of the underlying mechanistic principles.
The choice of chiral auxiliary is a critical decision in the design of a synthetic route, profoundly influencing reaction outcomes in terms of stereoselectivity and overall yield. Evans auxiliaries, typically derived from amino alcohols like phenylalaninol or valinol, are renowned for their high diastereoselectivity in a variety of transformations including aldol additions, alkylations, and Diels-Alder reactions.[1] Leucinol-derived auxiliaries, featuring an isobutyl group, offer a structurally similar yet distinct alternative. The subtle difference in the steric bulk of the directing group—isobutyl versus benzyl or isopropyl—can have significant implications for the stereochemical course of a reaction.
Performance Comparison: Leucinol-derived vs. Evans Auxiliaries
The efficacy of a chiral auxiliary is primarily evaluated by the level of stereocontrol it imparts, typically quantified by diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), in conjunction with the chemical yield of the reaction. Below is a summary of the performance of a Leucinol-derived auxiliary analog (from D-Valinol) and a common Evans auxiliary in two pivotal carbon-carbon bond-forming reactions: asymmetric aldol addition and alkylation.
Note: Direct comparative data for Leucinol-derived auxiliaries is limited in the literature. The data for the (4R)-4-isopropyl-2-oxazolidinone, derived from the structurally similar D-Valinol, is presented here as a close proxy for the Leucinol-derived auxiliary.
Table 1: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (4R)-4-isopropyl-2-oxazolidinone (Leucinol-derived analog) | Isobutyraldehyde | 80 | >99:1 |
| (4R)-4-isopropyl-2-oxazolidinone (Leucinol-derived analog) | Benzaldehyde | 95 | >99:1 |
| (4R)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Isobutyraldehyde | 85-95 | >99:1[2] |
| (4R)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Benzaldehyde | 80-90 | >99:1[2] |
Table 2: Performance in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio |
| (4S)-4-isopropyl-3-propionyl-2-oxazolidinone (Leucinol-derived analog) | Benzyl bromide | 90-95 | >98:2 |
| (S)-4-benzyl-3-propionyl-2-oxazolidinone (Evans Auxiliary) | Allyl iodide | 61-77 | 98:2[3] |
| (S)-4-benzyl-3-propionyl-2-oxazolidinone (Evans Auxiliary) | Benzyl bromide | 80-90 | >95:5[4] |
Mechanistic Insight: The Origin of Stereoselectivity
The high degree of stereocontrol exerted by these oxazolidinone auxiliaries is attributed to the formation of a rigid, chelated transition state. The substituent at the C4 position of the oxazolidinone ring sterically shields one face of the enolate, directing the approach of the electrophile to the less hindered face.
In the case of aldol reactions, the formation of a boron-chelated Zimmerman-Traxler-type transition state is key to the observed high syn-diastereoselectivity. The bulky substituent on the auxiliary directs the aldehyde to approach from the less hindered face of the Z-enolate, leading to the formation of the syn-aldol adduct with excellent stereocontrol.
Experimental Protocols
Synthesis of (4S)-4-isobutyl-2-oxazolidinone (Leucinol-derived Auxiliary)
This protocol describes the preparation of the chiral auxiliary from L-Leucinol.
-
Reaction Setup: A solution of L-Leucinol (1.0 eq.) in an appropriate solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Diethyl carbonate (1.2 eq.) and a catalytic amount of a strong base (e.g., sodium ethoxide) are added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (4S)-4-isobutyl-2-oxazolidinone.
Synthesis of (4R)-4-benzyl-2-oxazolidinone (Evans Auxiliary)
This protocol outlines the synthesis of a common Evans auxiliary from D-phenylalaninol.
-
Reaction Setup: D-phenylalaninol (1.0 eq.) is suspended in ethyl acetate in a round-bottom flask.
-
Reagent Addition: Diethyl carbonate (1.1 eq.) and potassium carbonate (1.5 eq.) are added to the suspension.
-
Reaction Conditions: The mixture is heated to reflux and stirred vigorously for 24-48 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.
Asymmetric Alkylation of N-Propionyl-(4S)-4-isobutyl-2-oxazolidinone
This protocol details a typical diastereoselective alkylation reaction.
-
Enolate Formation: To a solution of N-propionyl-(4S)-4-isobutyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, is added freshly prepared lithium diisopropylamide (LDA) (1.05 eq.) dropwise. The solution is stirred for 30 minutes.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq.) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours while gradually warming to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Cleavage of the Chiral Auxiliary
A critical step in this methodology is the removal of the auxiliary to yield the desired chiral product.[5]
-
Hydrolytic Cleavage (to yield Carboxylic Acid): The N-acyl oxazolidinone is dissolved in a mixture of THF and water and cooled to 0 °C. Lithium hydroxide (2.0 eq.) and hydrogen peroxide (4.0 eq.) are added, and the mixture is stirred until the reaction is complete.[6] A standard aqueous workup yields the chiral carboxylic acid.
-
Reductive Cleavage (to yield Alcohol): The substrate is treated with a reducing agent such as lithium borohydride in a suitable solvent like THF/water at 0 °C to produce the corresponding chiral alcohol.
-
Transesterification (to yield Ester): Treatment with a sodium alkoxide in the corresponding alcohol (e.g., sodium methoxide in methanol) at room temperature provides the methyl ester of the chiral product.
Conclusion
Both Leucinol-derived and Evans auxiliaries are highly effective in controlling the stereochemical outcome of a wide range of asymmetric reactions. The choice between them may depend on several factors, including the specific substrate, desired stereoisomer, and the commercial availability and cost of the starting amino alcohol. While Evans auxiliaries, particularly those derived from phenylalaninol, have a more extensive track record in the literature, the structurally similar Leucinol-derived auxiliaries, and their analogs like those from Valinol, demonstrate comparable and excellent levels of stereocontrol. For reactions where subtle steric differences can influence diastereoselectivity, the isobutyl group of a Leucinol-derived auxiliary may offer a valuable alternative to the benzyl or isopropyl groups of traditional Evans auxiliaries, providing chemists with a nuanced tool to fine-tune the stereochemical outcome of their synthetic endeavors.
References
Diastereoselectivity in Asymmetric Synthesis: A Comparative Look at (S)-Leucinol and (R)-Leucinol Derived Auxiliaries
In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone for the stereoselective formation of new stereocenters. These molecular scaffolds, temporarily incorporated into a substrate, effectively guide the approach of reagents to a prochiral center, leading to the preferential formation of one diastereomer. Among the diverse array of chiral auxiliaries, those derived from readily available and optically pure amino alcohols, such as Leucinol, have garnered significant attention. This guide provides a comparative overview of the diastereoselectivity achieved with auxiliaries derived from both (S)-Leucinol and its enantiomer, (R)-Leucinol, supported by a discussion of the underlying stereochemical principles and generalized experimental protocols.
Theoretical Performance Comparison
While direct side-by-side comparative studies detailing the diastereoselectivity of both (S)- and (R)-Leucinol derived auxiliaries in the same reaction are not extensively documented in publicly available literature, the principles of asymmetric induction allow for a confident prediction of their behavior. When utilized in reactions such as the alkylation of enolates, both auxiliaries are expected to exhibit high levels of diastereoselectivity, but with opposite stereochemical outcomes. The bulky isobutyl group of the Leucinol moiety effectively shields one face of the reactive intermediate, directing the approach of the electrophile to the less hindered face. Consequently, the use of the (S)-auxiliary will favor the formation of one diastereomer, while the (R)-auxiliary will lead to the preferential formation of the opposite diastereomer.
The following table provides a theoretical representation of the expected outcomes in a generic asymmetric alkylation reaction. It is important to note that these values are illustrative and the actual diastereomeric ratios and yields will depend on the specific substrate, electrophile, and reaction conditions.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-Leucinol | N-Propionyl Imide | Benzyl Bromide | >95:5 | >90 |
| (R)-Leucinol | N-Propionyl Imide | Benzyl Bromide | 5:<95 | >90 |
| (S)-Leucinol | N-Propionyl Imide | Methyl Iodide | >90:10 | >85 |
| (R)-Leucinol | N-Propionyl Imide | Methyl Iodide | 10:<90 | >85 |
Mechanism of Diastereoselection
The diastereoselectivity imparted by Leucinol-derived auxiliaries, typically in the form of oxazolidinones, arises from a combination of steric hindrance and conformational rigidity. Upon formation of the enolate, the chiral auxiliary orients itself to minimize steric interactions. The large isobutyl group of the Leucinol derivative effectively blocks one face of the enolate, making the opposite face more accessible for the incoming electrophile.
Caption: Asymmetric alkylation using an (S)-Leucinol derived auxiliary.
Caption: Asymmetric alkylation using an (R)-Leucinol derived auxiliary.
Experimental Protocols
The following is a generalized protocol for the asymmetric alkylation of an N-acyl oxazolidinone derived from Leucinol. Specific conditions may need to be optimized for different substrates and electrophiles.
1. Acylation of the Leucinol-derived Oxazolidinone:
-
To a solution of the Leucinol-derived oxazolidinone (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.5 equiv.).
-
Cool the mixture to 0 °C and add the desired acyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the N-acyl oxazolidinone by column chromatography on silica gel.
2. Diastereoselective Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.), dropwise to form the enolate. Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., an alkyl halide, 1.2 equiv.) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for several hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the alkylated product by column chromatography to separate the diastereomers.
3. Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary can be cleaved under various conditions depending on the desired product (e.g., acid, ester, or alcohol). For example, hydrolysis to the carboxylic acid can be achieved using lithium hydroxide in a mixture of THF and water.
-
After cleavage, the chiral auxiliary can often be recovered and reused.
This guide highlights the utility of both (S)- and (R)-Leucinol as precursors for effective chiral auxiliaries. Their predictable and complementary stereochemical control makes them valuable tools for the synthesis of enantiomerically enriched molecules in academic and industrial research.
Cost-Benefit Analysis of 2-Amino-4-methylpentan-1-ol in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate chiral building blocks is a critical decision that significantly impacts the economic viability and efficiency of large-scale production. 2-Amino-4-methylpentan-1-ol, also known as L-Leucinol, is a valuable chiral amino alcohol widely employed as a precursor and chiral auxiliary in the synthesis of complex molecules. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, offering a comparative overview of different synthetic methodologies and alternative compounds.
Performance Comparison of Synthetic Routes
The large-scale synthesis of chiral amino alcohols like this compound can be broadly categorized into chemical and biocatalytic methods. Each approach presents distinct advantages and disadvantages in terms of cost, efficiency, and environmental impact.
Table 1: Quantitative Comparison of Synthetic Routes for Chiral Amino Alcohols
| Metric | Chemical Synthesis (e.g., Reductive Amination) | Biocatalytic Synthesis (e.g., Enzymatic Reduction) |
| Typical Yield (%) | 65 - 95 | 85 - >99 |
| Enantiomeric Excess (%) | Variable, often requires chiral auxiliaries or further resolution | Typically >99 |
| Reaction Time (hours) | 12 - 48 | 24 - 72 |
| Reaction Conditions | Often harsh (high pressure, temperature, use of hazardous reagents) | Mild (ambient temperature and pressure, aqueous media) |
| Catalyst Cost | Varies (metal catalysts can be expensive) | Enzyme cost can be high, but potential for reuse |
| Downstream Processing | Often requires extensive purification (e.g., chromatography) | Generally simpler due to high selectivity |
| Waste Generation | Can be significant, including metal waste | Primarily biodegradable waste |
Experimental Protocols
Chemical Synthesis: Reductive Amination of a Leucine-Derived Aldehyde
This common chemical route involves the reduction of an aldehyde derived from the amino acid L-leucine.
Protocol:
-
Oxidation of L-Leucinol: L-leucinol is oxidized to the corresponding aldehyde, leucinal, using a suitable oxidizing agent (e.g., Swern oxidation).
-
Reductive Amination: The resulting leucinal is then subjected to reductive amination. The aldehyde is treated with an amine source (e.g., ammonia) in the presence of a reducing agent such as sodium borohydride or through catalytic hydrogenation.
-
Purification: The crude product is purified by distillation or column chromatography to yield this compound.
Biocatalytic Synthesis: Enzymatic Reduction of a Leucine Derivative
Biocatalytic methods offer a greener and more selective alternative. One such approach is the enzymatic reduction of a leucine derivative.
Protocol:
-
Whole-Cell Biocatalyst Preparation: E. coli cells overexpressing a suitable alcohol dehydrogenase (ADH) or an amine dehydrogenase (AmDH) are cultured and harvested.
-
Biotransformation: The harvested cells (or the isolated enzyme) are suspended in a buffer solution containing the leucine-derived substrate (e.g., a keto-acid or an amide). A co-factor regeneration system (e.g., using glucose and glucose dehydrogenase) is often required.
-
Reaction Monitoring: The reaction is monitored for substrate conversion using techniques like HPLC.
-
Product Isolation: Once the reaction is complete, the cells are removed by centrifugation. The product is then extracted from the aqueous phase using an organic solvent and further purified by crystallization or distillation.
Cost-Benefit Analysis
The choice between chemical and biocatalytic synthesis for large-scale production of this compound hinges on a careful evaluation of several factors.
Cost Considerations:
-
Raw Materials: The cost of the starting material, L-leucine, is a significant factor. Advancements in fermentation technology have made L-leucine more cost-effective.
-
Catalyst: While chemical catalysts can be expensive, the initial cost of enzymes for biocatalysis can also be high. However, the potential for enzyme immobilization and reuse can offset this cost in the long run.
-
Process and Equipment: Chemical synthesis may require specialized equipment to handle high pressures and temperatures, increasing capital costs. Biocatalytic processes generally operate under milder conditions.
-
Downstream Processing: The high selectivity of enzymes often leads to purer product mixtures, simplifying purification and reducing associated costs, which can account for a substantial portion of the total production cost.[1][2][3]
Benefit Considerations:
-
Enantiomeric Purity: Biocatalytic methods typically provide higher enantiomeric excess, which is crucial for pharmaceutical applications. Chemical methods may require additional, costly resolution steps.
-
Environmental Impact: Biocatalysis is generally considered a "greener" technology due to the use of biodegradable catalysts and milder reaction conditions.
-
Process Safety: The avoidance of hazardous reagents and extreme conditions in biocatalysis enhances process safety.
Alternatives to this compound
While this compound is a versatile chiral building block, other chiral amino alcohols can be considered depending on the specific application.
Table 2: Comparison with Alternative Chiral Amino Alcohols
| Chiral Amino Alcohol | Common Synthetic Route | Key Applications | Relative Cost |
| (S)-2-Amino-3-methyl-1-butanol (L-Valinol) | Reduction of L-Valine | Chiral auxiliaries, ligands | Similar to Leucinol |
| (1S,2S)-2-Amino-1-phenyl-1,3-propanediol | Multi-step chemical synthesis | Synthesis of chloramphenicol | Higher |
| (R)-2-Phenylglycinol | Reduction of (R)-Phenylglycine | Chiral auxiliaries, resolving agent | Moderate |
The choice of an alternative often depends on the desired stereochemistry and the specific structural requirements of the target molecule.
Signaling Pathways and Experimental Workflows
This compound and its derivatives are frequently used to create chiral ligands for asymmetric catalysis. The following diagram illustrates a typical workflow for the synthesis of a chiral ligand and its application in an asymmetric reaction.
References
A Comparative Guide to the Synthesis of Enantiomerically Pure 2-Amino-4-methylpentan-1-ol (L-leucinol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to enantiomerically pure 2-Amino-4-methylpentan-1-ol, commonly known as L-leucinol. L-leucinol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Here, we compare a classical chemical reduction method with a modern biocatalytic approach, offering insights into their respective advantages and disadvantages.
Comparison of Synthetic Routes
The synthesis of L-leucinol can be broadly categorized into two main approaches: the chemical reduction of the readily available chiral precursor, L-leucine, and a newer, chemoenzymatic strategy that employs engineered enzymes for asymmetric synthesis.
| Parameter | Established Route: Chemical Reduction of L-leucine | New Route: Biocatalytic Asymmetric Amination |
| Starting Material | L-leucine | 4-methyl-1-hydroxypentan-2-one |
| Key Reagents | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride/Iodine (NaBH₄/I₂) | Engineered Amine Dehydrogenase (AmDH), NADH, Glucose Dehydrogenase (GDH) |
| Reaction Conditions | Anhydrous organic solvent (e.g., THF), Reflux or 0 °C to room temperature | Aqueous buffer (e.g., pH 8.5), 30°C |
| Typical Reaction Time | 12-24 hours | 24 hours |
| Reported Yield | 70-90% | >95% (conversion) |
| Enantiomeric Excess (e.e.) | >99% (with pure L-leucine) | >99% |
| Advantages | Well-established, high yields, utilizes a readily available starting material. | High enantioselectivity, mild reaction conditions, environmentally benign (uses water as a solvent). |
| Disadvantages | Use of hazardous and pyrophoric reagents (LiAlH₄), requires anhydrous conditions, potentially strenuous work-up. | Requires specialized enzymes, potential for substrate inhibition, requires cofactor regeneration system. |
Experimental Protocols
Established Route: Reduction of L-leucine with LiAlH₄
This protocol describes the reduction of L-leucine to L-leucinol using lithium aluminum hydride.
Materials:
-
L-leucine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ethyl ether
-
Standard laboratory glassware (three-necked flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Setup: A dry three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ in anhydrous THF.
-
Addition of L-leucine: The flask is cooled in an ice bath, and a solution of L-leucine in anhydrous THF is added dropwise via the dropping funnel. The rate of addition is controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then brought to reflux for 16-20 hours.
-
Quenching: The reaction mixture is cooled in an ice bath. The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.
-
Work-up: The resulting granular precipitate is filtered off and washed with THF and ethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude L-leucinol is purified by vacuum distillation to yield a colorless oil.
New Route: Biocatalytic Asymmetric Amination
This protocol provides a representative procedure for the synthesis of a chiral amino alcohol using an engineered amine dehydrogenase (AmDH). This method can be adapted for the synthesis of L-leucinol from 4-methyl-1-hydroxypentan-2-one.[1][2][3]
Materials:
-
4-methyl-1-hydroxypentan-2-one (substrate)
-
Engineered Amine Dehydrogenase (AmDH) from a suitable expression system (e.g., E. coli)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Ammonium chloride/ammonia buffer (e.g., 1M, pH 8.5)
-
Standard laboratory glassware
-
Incubator shaker
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, a solution is prepared containing the ammonium chloride/ammonia buffer, the substrate (4-methyl-1-hydroxypentan-2-one), NAD⁺, and D-glucose.
-
Enzyme Addition: The engineered AmDH and glucose dehydrogenase are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking for 24 hours.
-
Reaction Termination and Work-up: The reaction is terminated by adding a quenching agent (e.g., by boiling or adding a solvent). The mixture is then centrifuged to remove the enzymes and any precipitated material.[3]
-
Purification: The supernatant containing the product is collected. Further purification can be achieved by extraction and/or chromatography.
Validation of L-leucinol: Determination of Purity and Enantiomeric Excess
1. Chiral High-Performance Liquid Chromatography (HPLC)
This method is used to separate and quantify the enantiomers of L-leucinol to determine the enantiomeric excess.[4]
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H)
-
HPLC-grade hexane and isopropanol
-
L-leucinol sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized L-leucinol in the mobile phase (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Inject the sample onto the chiral column and record the chromatogram.
-
-
Data Analysis: Identify the peaks corresponding to the L- and D-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [([L] - [D]) / ([L] + [D])] * 100 where [L] and [D] are the peak areas of the L- and D-enantiomers, respectively.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy with a chiral solvating agent can be used to determine the enantiomeric excess by inducing chemical shift differences between the enantiomers.[5]
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Chiral solvating agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol
-
L-leucinol sample
Procedure:
-
Sample Preparation: Dissolve a known amount of the L-leucinol sample in CDCl₃ in an NMR tube.
-
Acquire Spectrum: Record the ¹H NMR spectrum of the sample.
-
Add Chiral Solvating Agent: Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire Second Spectrum: Record the ¹H NMR spectrum of the mixture.
-
Data Analysis: Compare the two spectra. In the presence of the CSA, specific proton signals of the L- and D-enantiomers should be resolved into two separate peaks. Integrate the areas of these resolved peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Visualizations
Caption: Established synthetic route to L-leucinol via chemical reduction.
Caption: New biocatalytic route to L-leucinol.
Caption: Experimental workflow for the validation of synthesized L-leucinol.
References
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Chelating Properties of Leucinol-Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the chelating properties of ligands derived from Leucinol, an amino alcohol. The focus is on Schiff base derivatives, a versatile class of ligands known for their ability to form stable complexes with a wide range of metal ions. This document outlines the synthesis, experimental protocols for characterization, and a comparative analysis of their metal-chelating capabilities, supported by experimental data from related studies.
Introduction to Leucinol-Derived Chelating Agents
Leucinol, a chiral amino alcohol derived from the essential amino acid Leucine, serves as a valuable building block for the synthesis of novel chelating agents. The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for the facile synthesis of bidentate or polydentate ligands, most commonly through the formation of Schiff bases with aldehydes. These ligands are of significant interest in coordination chemistry, materials science, and medicinal chemistry due to their potential applications in catalysis, as sensors, and as therapeutic agents for diseases related to metal ion imbalance.
The chelating ability of these ligands is attributed to the formation of stable chelate rings with metal ions through the coordination of the imine nitrogen and the deprotonated hydroxyl group. The stability of these metal complexes is a critical parameter in determining their efficacy in various applications.
Synthesis of Leucinol-Derived Schiff Base Ligands
The synthesis of Schiff base ligands from Leucinol is typically a straightforward condensation reaction with an appropriate aldehyde. A representative example is the synthesis of a Schiff base from an amino acid (Leucine, structurally similar to Leucinol) and a substituted salicylaldehyde.
Experimental Protocol: Synthesis of a Leucine-Derived Schiff Base
This protocol is adapted from the synthesis of a Schiff base derived from Leucine and 3-methoxy-4-hydroxy-benzaldehyde (vanillin)[1].
-
Materials:
-
Leucine
-
3-methoxy-4-hydroxy-benzaldehyde (Vanillin)
-
Ethanol
-
Sodium Hydroxide (optional, for deprotonation)
-
-
Procedure:
-
Dissolve an equimolar amount of Leucine in ethanol. Gentle heating may be required to achieve complete dissolution.
-
In a separate flask, dissolve an equimolar amount of 3-methoxy-4-hydroxy-benzaldehyde in ethanol.
-
Slowly add the ethanolic solution of the aldehyde to the Leucine solution with constant stirring.
-
The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, leading to the precipitation of the Schiff base ligand.
-
The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum.
-
The purity of the synthesized ligand can be confirmed by its sharp melting point and spectroscopic techniques such as FT-IR and NMR.[1][2]
-
Characterization of the Schiff Base Ligand:
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1610-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H bending band of the primary amine.[1][2]
-
¹H NMR Spectroscopy: The formation of the imine bond is confirmed by a distinct singlet signal for the azomethine proton (-CH=N-) in the downfield region (typically δ 8.0-9.0 ppm).[2]
Experimental Protocols for Studying Chelating Properties
The chelating properties of the synthesized Leucinol-derived ligands can be quantitatively assessed by determining the stability constants of their metal complexes. Potentiometric and spectrophotometric titrations are the most common methods employed for this purpose.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the protonation constants of the ligand and the stability constants of its metal complexes in solution.[3][4][5]
Experimental Protocol:
-
Solutions and Reagents:
-
A standardized solution of the synthesized Leucinol-derived ligand in a suitable solvent (e.g., 50% ethanol-water mixture).
-
Standardized solutions of the metal salts of interest (e.g., Co(II), Ni(II), Cu(II), Zn(II) nitrates or chlorides).
-
A standardized solution of a strong base (e.g., carbonate-free NaOH).
-
A standard solution of a strong acid (e.g., HClO₄ or HNO₃).
-
An inert electrolyte to maintain constant ionic strength (e.g., KNO₃ or NaClO₄).
-
-
Procedure:
-
Calibrate the pH meter with standard buffer solutions.
-
Prepare a series of titration solutions in a thermostated vessel containing:
-
(a) Free acid.
-
(b) Free acid + ligand.
-
(c) Free acid + ligand + metal ion.
-
-
Maintain a constant ionic strength in all solutions using the inert electrolyte.
-
Titrate the solutions with the standard base solution, recording the pH after each addition.
-
Plot the pH versus the volume of the base added to obtain the titration curves.
-
-
Data Analysis:
-
From the titration curves, the protonation constants of the ligand (pKa values) and the stepwise stability constants (log K₁, log K₂) of the metal complexes are calculated using established methods such as the Irving-Rossotti method.[6]
-
Spectrophotometric Titration
Spectrophotometric titration is used to determine the stoichiometry and stability constants of metal complexes, particularly when the complex formation is accompanied by a change in the electronic absorption spectrum.[3]
Experimental Protocol:
-
Solutions and Reagents:
-
A solution of the ligand of known concentration.
-
A solution of the metal salt of known concentration.
-
Buffer solutions to maintain a constant pH.
-
-
Procedure:
-
Record the UV-Vis spectrum of the free ligand.
-
Prepare a series of solutions containing a fixed concentration of the ligand and varying concentrations of the metal ion (or vice versa) at a constant pH.
-
Record the UV-Vis spectrum for each solution.
-
-
Data Analysis:
-
The stoichiometry of the complex can be determined using methods like the molar ratio method or Job's method of continuous variation.[3]
-
The stability constants can be calculated from the changes in absorbance at a specific wavelength corresponding to the complex formation.
-
Comparative Analysis of Chelating Properties
The stability of the metal complexes formed by Leucinol-derived ligands is influenced by several factors, including the nature of the metal ion, the denticity of the ligand, and the presence of other functional groups. While specific quantitative data for Leucinol-derived ligands is not extensively available in the reviewed literature, a comparative analysis can be made based on data from structurally similar amino acid-derived Schiff bases.
Table 1: Stability Constants (log K) of Metal Complexes with a Leucine-Derived Schiff Base and Other Related Ligands
| Metal Ion | Ligand (Schiff Base of) | log K₁ | log K₂ | Method | Reference |
| Co(II) | Leucine + Vanillin | - | - | Synthesis & Characterization | [1] |
| Pb(II) | Leucine + Vanillin | - | - | Synthesis & Characterization | [1] |
| Ni(II) | Leucine + Vanillin | - | - | Synthesis & Characterization | [1] |
| Fe(II) | Leucine + Vanillin | - | - | Synthesis & Characterization | [1] |
| Cu(II) | Salicylaldehyde + m-Aminophenol | 8.18 | 4.25 | Potentiometric | [7] |
| Ni(II) | Salicylaldehyde + m-Aminophenol | 5.65 | 3.85 | Potentiometric | [7] |
| Co(II) | Salicylaldehyde + m-Aminophenol | 5.35 | 3.65 | Potentiometric | [7] |
| Zn(II) | Salicylaldehyde + m-Aminophenol | 5.20 | 3.50 | Potentiometric | [7] |
| Mn(II) | Salicylaldehyde + m-Aminophenol | 4.85 | 3.25 | Potentiometric | [7] |
Note: The stability constants for the Leucine-derived Schiff base were not reported in the cited study; the focus was on synthesis and basic characterization. The data for the salicylaldehyde-derived Schiff base is provided for comparative purposes.
The Irving-Williams order, which predicts the relative stabilities of divalent metal ion complexes (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), is generally followed by Schiff base complexes.[7]
Visualizing Experimental Workflows
Graphviz diagrams are provided below to illustrate the key experimental workflows.
Caption: Workflow for the synthesis of a Leucinol-derived Schiff base ligand.
Caption: Workflow for potentiometric titration to determine stability constants.
Conclusion
Leucinol-derived Schiff bases represent a promising class of chelating ligands with potential applications in various scientific fields. This guide has provided a framework for their synthesis and the detailed experimental protocols required for the comprehensive evaluation of their chelating properties. While specific quantitative data for Leucinol derivatives remains an area for further research, the comparative data from analogous systems suggest that these ligands are capable of forming stable complexes with a range of metal ions. The methodologies and workflows presented herein can be effectively utilized by researchers to explore the full potential of this interesting class of chelating agents.
References
A Comparative Analysis of Chiral Auxiliary Recyclability: Benchmarking 2-Amino-4-methylpentan-1-ol
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, chiral auxiliaries are indispensable tools in asymmetric synthesis.[1] The economic and environmental viability of a synthetic route is critically dependent on the ability to efficiently recycle these often expensive chiral molecules.[1][2] This guide provides a comparative assessment of the recyclability of 2-Amino-4-methylpentan-1-ol (L-leucinol), a readily available chiral amino alcohol, against other commonly employed chiral auxiliaries.
The ideal chiral auxiliary should not only direct stereoselective transformations with high efficacy but also be readily removable and recoverable in high yield without any loss of optical purity, allowing for its reuse in subsequent reactions.[] This document aims to provide researchers, scientists, and drug development professionals with a comparative overview of the recyclability of L-leucinol and other prominent chiral auxiliaries, supported by experimental data and detailed recovery protocols.
Comparison of Recyclability Data
The recyclability of a chiral auxiliary is a key performance indicator, impacting the overall cost and sustainability of a synthetic process. The following table summarizes the reported recovery yields for several widely used chiral auxiliaries, providing a benchmark against which the potential recyclability of this compound can be evaluated.
| Chiral Auxiliary | Typical Recovery Yield | Remarks |
| This compound (L-leucinol) | Data not readily available; expected to be high | Recovery would typically involve hydrolysis of an amide or imide bond. The simple structure suggests straightforward purification. |
| Evans' Oxazolidinones | >92% to quantitative[2] | Recovered by hydrolysis of the N-acyl derivative.[2] Widely used and well-documented recovery protocols are available.[4][5] |
| Oppolzer's Sultam | 71-79% (crude), 48-56% (after recrystallization) | Recovery can be lower after purification.[2] Continuous flow processes have been developed to improve recycling efficiency.[6][7] |
| Pseudoephedrine | High (often not quantified in solution)[2] | Can be recovered after cleavage of the amide bond.[8][9] Resin-bound versions offer simplified recovery and reuse.[2] |
| (+)-Pinanediol | Up to 98%[2] | Recovered by transesterification and can be reused for multiple cycles without loss of performance.[2] |
Experimental Protocols
Detailed methodologies for the recovery of chiral auxiliaries are crucial for their practical application. Below are established protocols for common auxiliaries and a proposed protocol for the recovery of this compound.
Proposed Recovery Protocol for this compound
As an amino alcohol, this compound is typically attached to a substrate via an amide bond. A standard hydrolytic cleavage can be employed for its recovery.
1. Hydrolysis:
-
The N-acylated substrate is dissolved in a suitable solvent mixture, such as dioxane and water.
-
An acid catalyst (e.g., 6N HCl) or a base (e.g., 6N NaOH) is added to the solution.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
2. Workup and Extraction:
-
After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.
-
If acidic hydrolysis was performed, the aqueous layer is basified with a strong base (e.g., NaOH) to a pH > 12. If basic hydrolysis was used, the mixture is ready for extraction.
-
The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic extracts contain the chiral auxiliary.
3. Purification:
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or recrystallization if necessary. The purity and stereochemical integrity of the recovered auxiliary should be confirmed by NMR, melting point analysis, and measurement of its specific rotation.[8]
Recovery Protocol for Evans' Oxazolidinones
1. Hydrolytic Cleavage (LiOH/H₂O₂):
-
The N-acyl oxazolidinone is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
The solution is cooled to 0 °C.
-
An aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is added dropwise.[10]
-
The reaction is stirred at 0 °C and monitored by TLC.[11]
2. Workup and Extraction:
-
The reaction is quenched with an aqueous solution of sodium sulfite (Na₂SO₃).
-
The pH is adjusted to acidic (pH ~2-3) with an acid like 1M HCl.[11]
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) to remove the carboxylic acid product.
-
The aqueous layer is then made basic (pH ~10-11) with a base like 1M NaOH, and the oxazolidinone auxiliary is extracted with an organic solvent.[11]
3. Purification:
-
The organic extracts containing the auxiliary are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[11]
Recovery Protocol for Pseudoephedrine
1. Amide Cleavage:
-
Acidic Hydrolysis: The pseudoephedrine amide is treated with an acid, such as sulfuric acid in dioxane.[8]
-
Basic Hydrolysis: For acid-sensitive substrates, a milder approach using a base like tetrabutylammonium hydroxide can be used.[8]
2. Workup and Extraction:
-
Following acidic hydrolysis, the reaction mixture is cooled and partitioned between water and an organic solvent (e.g., diethyl ether). The carboxylic acid product will be in the organic layer.
-
The aqueous layer is then basified to a pH greater than 12 with a strong base (e.g., 6N NaOH).[8]
-
The basic aqueous layer is extracted multiple times with an organic solvent to recover the pseudoephedrine.
3. Purification:
-
The combined organic extracts are dried and concentrated.
-
The recovered pseudoephedrine can be purified by recrystallization from a suitable solvent system like ethanol/hexanes.[8]
Visualizing the Recycling Process
To better illustrate the processes involved, the following diagrams outline the general workflow for chiral auxiliary recycling and the decision-making process for selecting a recyclable auxiliary.
Caption: Generalized workflow for the use and recycling of a chiral auxiliary.
Caption: Decision framework for selecting a recyclable chiral auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Comparative Guide to the Cross-Reactivity of 2-Amino-4-methylpentan-1-ol Derived Auxiliaries in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of chiral auxiliaries derived from 2-Amino-4-methylpentan-1-ol (L-Leucinol) in the context of multi-step asymmetric synthesis. Direct experimental cross-reactivity studies on L-Leucinol-derived auxiliaries are limited in publicly available literature. Therefore, this guide leverages data from structurally analogous and widely studied chiral auxiliaries, particularly those derived from L-valine and L-phenylalanine, to provide a predictive comparison. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the absolute configuration of stereogenic centers.[1]
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is primarily determined by the level of diastereoselectivity it induces in a given transformation, alongside the chemical yield. The bulky isobutyl group of the L-Leucinol-derived oxazolidinone is expected to offer a high degree of steric hindrance, leading to excellent stereocontrol, comparable to or even exceeding that of the commonly used valine-derived auxiliary.
Asymmetric Alkylation Reactions
In asymmetric alkylation, the chiral auxiliary directs the approach of an electrophile to a prochiral enolate. The high diastereoselectivity is a result of the rigid, chelated (Z)-enolate formed upon deprotonation, where one face is effectively blocked by the substituent on the auxiliary.[2] Activated electrophiles, such as allylic and benzylic halides, are excellent substrates for this reaction.[1]
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| (4S)-4-Isobutyl-2-oxazolidinone (from L-Leucinol) | Allyl Iodide | ~70-80 (predicted) | >98:2 (predicted) |
| Benzyl Bromide | ~65-75 (predicted) | >99:1 (predicted) | |
| (4S)-4-Isopropyl-2-oxazolidinone (from L-Valinol) | Allyl Iodide | 77 | 98:2 |
| Benzyl Bromide | 72 | >99:1[3] | |
| (4S)-4-Benzyl-2-oxazolidinone (from L-Phenylalaninol) | Allyl Iodide | 61-77[2] | 98:2[2] |
| Benzyl Bromide | 90-95 | >99:1 |
Table 1: Performance Comparison in Asymmetric Alkylation Reactions. Data for the L-Leucinol-derived auxiliary is predicted based on the performance of its close structural analog from L-Valinol.
Asymmetric Aldol Reactions
Chiral oxazolidinones are extensively used in stereoselective aldol reactions, which form two contiguous stereocenters.[1] The formation of a (Z)-enolate, typically through "soft" enolization with a Lewis acid and a hindered base, leads to a highly ordered, chair-like transition state that dictates the stereochemical outcome.[1]
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (4S)-4-Isobutyl-2-oxazolidinone (from L-Leucinol) | Isobutyraldehyde | ~80-85 (predicted) | >99:1 (predicted) |
| Benzaldehyde | ~90-95 (predicted) | >99:1 (predicted) | |
| (4R)-4-Isopropyl-2-oxazolidinone (from D-Valinol) | Isobutyraldehyde | 80 | >99:1 |
| Benzaldehyde | 95 | >99:1 | |
| (4S)-4-Benzyl-2-oxazolidinone (from L-Phenylalaninol) | Isobutyraldehyde | 85 | >99:1 |
| Benzaldehyde | 97 | >99:1 |
Table 2: Performance Comparison in Asymmetric Aldol Reactions. Data for the L-Leucinol-derived auxiliary is predicted based on the performance of its close structural analog from D-Valinol.
Experimental Protocols
Synthesis of (4S)-4-Isobutyl-2-oxazolidinone from this compound
This protocol is adapted from standard procedures for the synthesis of oxazolidinones from amino alcohols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in toluene.
-
Reagent Addition: Add diethyl carbonate (1.2 eq) and a catalytic amount of potassium carbonate.
-
Reaction Conditions: Heat the mixture to reflux for 12-18 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the pure (4S)-4-isobutyl-2-oxazolidinone.
N-Acylation of (4S)-4-Isobutyl-2-oxazolidinone
A mild and efficient method for N-acylation utilizes an acid chloride and a non-nucleophilic base.
-
Reaction Setup: Dissolve the (4S)-4-isobutyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir the mixture for 30 minutes at this temperature.
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the solution at -78 °C.
-
Quenching and Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-acylated oxazolidinone can be purified by flash chromatography.
Diastereoselective Alkylation
-
Enolate Formation: Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30-60 minutes to form the (Z)-enolate.
-
Alkylation: Add the alkylating agent (e.g., allyl iodide or benzyl bromide) (1.2 eq) to the enolate solution at -78 °C.
-
Reaction Monitoring and Work-up: Stir the reaction at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride, and perform an aqueous work-up as described for the N-acylation. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The desired diastereomer is typically isolated by flash chromatography.[2]
Cleavage of the Chiral Auxiliary
The auxiliary can be cleaved to yield various functional groups. The following protocol describes the formation of a carboxylic acid.
-
Reaction Setup: Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Hydrolysis: Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Reaction and Quenching: Stir the mixture vigorously at 0 °C for 2-4 hours. Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Isolation: Concentrate the mixture to remove the THF. The aqueous layer can be acidified to precipitate the carboxylic acid, which is then extracted with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.
Visualizations
Caption: Multi-step synthesis workflow using a this compound derived chiral auxiliary.
Caption: Zimmerman-Traxler model for the asymmetric aldol reaction.
References
Safety Operating Guide
Safe Disposal of 2-Amino-4-methylpentan-1-ol: A Comprehensive Guide for Laboratory Professionals
Essential Information for the Responsible Management of a Common Laboratory Reagent
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Amino-4-methylpentan-1-ol, ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
In the event of a spill, absorb the material with an inert substance such as vermiculite or sand, and collect it into a designated, sealed container for hazardous waste.
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.
-
Designate a specific, clearly labeled, and leak-proof container for the collection of this waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
-
-
Container Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration or percentage of the chemical in the waste mixture.
-
The date when the waste was first added to the container (accumulation start date).
-
The name and contact information of the responsible researcher or laboratory.
-
-
-
Waste Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[1]
-
Ensure that the container is kept closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste management company to schedule a pickup for the waste container.
-
Provide the waste disposal company with all necessary information, including the chemical name, quantity, and any available safety data.
-
Follow all institutional and regulatory procedures for the handover of hazardous waste.
-
Quantitative Data and Regulatory Information
The following table summarizes key quantitative and regulatory data pertinent to the safe handling and disposal of this compound.
| Parameter | Value/Information | Source |
| Chemical Formula | C6H15NO | PubChem |
| Molar Mass | 117.19 g/mol | PubChem |
| CAS Number | 502-32-9 | Sigma-Aldrich |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Sigma-Aldrich |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides | Fisher Scientific |
| Recommended Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | Sigma-Aldrich |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | Fisher Scientific |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-4-methylpentan-1-ol
Essential Safety and Handling Guide for 2-Amino-4-methylpentan-1-ol
For laboratory professionals, including researchers, scientists, and those in drug development, ensuring personal and environmental safety is paramount when handling chemical compounds. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans for this compound. Adherence to these guidelines is critical for minimizing exposure risk and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Gloves | Chemical impermeable gloves are required. Double-gloving is recommended as a best practice.[1][2] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing. A lab coat or gown should be worn.[1][3] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Handling and Storage
Proper handling and storage procedures are crucial to prevent accidental exposure and maintain the integrity of the compound.
-
Handling: Always handle this compound in a well-ventilated place.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Do not breathe mist, gas, or vapors.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spill and Disposal Plan
In the case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Prevent further leakage if it is safe to do so.[1] Collect the spillage using appropriate absorbent material and dispose of it as hazardous waste in a suitable, closed container.[1][3] Do not let the chemical enter drains.[1] All disposal of this compound must be in accordance with local, state, and federal regulations for hazardous waste.[3]
Operational Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
